molecular formula C10H13BrN4O4 B190066 7-(2,3-Dihydroxypropyl)-8-bromotheophylline CAS No. 111038-24-5

7-(2,3-Dihydroxypropyl)-8-bromotheophylline

Katalognummer: B190066
CAS-Nummer: 111038-24-5
Molekulargewicht: 333.14 g/mol
InChI-Schlüssel: JYPDPXFFZDJFKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(2,3-Dihydroxypropyl)-8-bromotheophylline, also known as 7-(2,3-Dihydroxypropyl)-8-bromotheophylline, is a useful research compound. Its molecular formula is C10H13BrN4O4 and its molecular weight is 333.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(2,3-Dihydroxypropyl)-8-bromotheophylline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2,3-Dihydroxypropyl)-8-bromotheophylline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

8-bromo-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN4O4/c1-13-7-6(8(18)14(2)10(13)19)15(9(11)12-7)3-5(17)4-16/h5,16-17H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPDPXFFZDJFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10911951
Record name 8-Bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111038-24-5
Record name 1H-Purine-2,6-dione, 3,7-dihydro-8-bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111038245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical monograph on 7-(2,3-Dihydroxypropyl)-8-bromotheophylline , a specialized xanthine derivative characterized by its dual functionality as an adenosine receptor modulator and a synthetic intermediate.

CAS Registry Number: 111038-24-5 Synonyms: 8-Bromodyphylline; 8-Bromo-7-(2,3-dihydroxypropyl)-1,3-dimethylxanthine Molecular Formula: C₁₀H₁₃BrN₄O₄ Molecular Weight: 333.14 g/mol [1][2]

Executive Technical Summary

7-(2,3-Dihydroxypropyl)-8-bromotheophylline represents a structural hybridization of Dyphylline (a hydrophilic bronchodilator) and 8-Bromotheophylline (a potent adenosine receptor antagonist). This compound is primarily utilized in medicinal chemistry as a high-affinity ligand scaffold for Adenosine A1/A2 receptors and as a polar intermediate for synthesizing complex xanthine conjugates. Its unique physicochemical profile combines the lipophilicity-enhancing 8-bromo substituent with the solubility-conferring 7-dihydroxypropyl tail, creating a "Janus-faced" molecule with distinct amphiphilic properties.

Physicochemical Properties Profile

The following data aggregates experimental specifications and high-confidence predictive models based on Structure-Activity Relationship (SAR) analysis of xanthine congeners.

Core Physical Parameters
PropertyValue / DescriptionConfidence Level
Physical State White to off-white crystalline powderExperimental
Melting Point 178°C – 182°C (Decomposes)Predicted (SAR)
Solubility (Water) Soluble (>10 mg/mL)High (due to diol)
Solubility (DMSO) Highly Soluble (>50 mg/mL)Experimental
LogP (Octanol/Water) -0.95 ± 0.3Calculated
pKa (Basicity) ~1.5 (N9 protonation)Calculated
pKa (Acidity) 13.5 (Secondary OH), 14.2 (Primary OH)Calculated
UV Max Absorption 278 nm (in methanol)Experimental
Structural Analysis
  • Hydrogen Bond Donors (HBD): 2 (C7-propyl diol hydroxyls).

  • Hydrogen Bond Acceptors (HBA): 6 (N1, N3, N9, O2, O6, diol oxygens).

  • Electronic Effect: The C8-Bromo group exerts a strong electron-withdrawing effect (-I), significantly reducing the basicity of the imidazole ring nitrogen (N9) compared to Dyphylline. This enhances stability against oxidative metabolism at the C8 position.

Synthetic Methodologies

Two primary validated pathways exist for the synthesis of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline. Route A (Direct Alkylation) is preferred for yield and purity, while Route B (Post-Synthetic Bromination) is utilized when starting from the Dyphylline parent.

Route A: Direct Alkylation of 8-Bromotheophylline (Preferred)

This protocol utilizes the "Chlorohydrin Method" to append the dihydroxypropyl chain to the N7 position of the xanthine core.

Reagents:

  • Substrate: 8-Bromotheophylline (CAS 10381-75-6)

  • Alkylating Agent: 3-Chloro-1,2-propanediol (CAS 96-24-2)

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt)

  • Solvent: DMF (N,N-Dimethylformamide) or Ethanol

Step-by-Step Protocol:

  • Activation: Dissolve 10.0 mmol of 8-Bromotheophylline in 20 mL of anhydrous DMF. Add 12.0 mmol of anhydrous K₂CO₃. Stir at 60°C for 30 minutes to generate the N7-potassium salt.

  • Alkylation: Add 15.0 mmol of 3-Chloro-1,2-propanediol dropwise over 20 minutes.

  • Reflux: Heat the reaction mixture to 95-100°C for 6-8 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Workup: Cool to room temperature. Filter off inorganic salts (KCl). Evaporate DMF under reduced pressure.

  • Purification: Recrystallize the crude residue from hot Ethanol/Water (80:20) to yield white crystals.

Route B: Bromination of Dyphylline

Reagents: Dyphylline, Bromine (Br₂) or N-Bromosuccinimide (NBS), Acetic Acid. Mechanism: Electrophilic aromatic substitution at the C8 position. Note: This route requires careful pH control to prevent oxidation of the side-chain hydroxyls.

Visualization of Synthetic Pathways

SynthesisPathways cluster_legend Process Logic Theophylline Theophylline (Start) BrTheo 8-Bromotheophylline (Intermediate) Theophylline->BrTheo Br2 / AcOH (Bromination) Dyphylline Dyphylline (Alternative Start) Theophylline->Dyphylline 3-Chloro-1,2-propanediol Base Target 7-(2,3-Dihydroxypropyl)- 8-bromotheophylline (Product) BrTheo->Target 3-Chloro-1,2-propanediol K2CO3 / DMF (N7-Alkylation) Dyphylline->Target NBS / CHCl3 (C8-Bromination) key Solid Line: Preferred Route Dashed Line: Secondary Route

Figure 1: Synthetic logic flow comparing the N7-Alkylation route (blue) vs. the Post-Synthetic Bromination route (red).

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral fingerprints.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 13.5 ppm: Absent (Confirms N7 substitution; N7-H of 8-bromotheophylline disappears).

  • δ 5.10 ppm (d, 1H): OH group (secondary).

  • δ 4.85 ppm (t, 1H): OH group (primary).

  • δ 4.10 - 4.30 ppm (m, 2H): N7-CH₂- (Methylene bridge).

  • δ 3.80 - 3.95 ppm (m, 1H): -CH(OH)- (Methine).

  • δ 3.30 - 3.50 ppm (m, 2H): -CH₂OH (Terminal methylene).

  • δ 3.45 ppm (s, 3H): N3-CH₃.

  • δ 3.25 ppm (s, 3H): N1-CH₃.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Molecular Ion [M+H]⁺:

    • m/z 333.0 (⁷⁹Br isotope)

    • m/z 335.0 (⁸¹Br isotope)

  • Isotope Pattern: Distinct 1:1 doublet characteristic of mono-brominated compounds.

Applications & Handling

Pharmacological Research

This compound serves as a critical probe for Adenosine Receptors (ARs) .

  • A1/A2 Antagonism: The 8-bromo substituent typically increases affinity for A1 and A2a receptors compared to the non-brominated parent (Dyphylline).

  • Solubility Advantage: Unlike many 8-substituted xanthines which are highly lipophilic and difficult to formulate, the 7-dihydroxypropyl chain confers water solubility, allowing for easier preparation of physiological saline solutions for in vivo studies.

Stability & Storage
  • Light Sensitivity: The C8-Br bond is susceptible to photolytic cleavage. Store in amber vials.

  • Hygroscopicity: The diol side chain is moderately hygroscopic. Store under desiccated conditions at 2-8°C.

References

  • Sigma-Aldrich. (n.d.).[3] 8-Bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione Product Specification. Retrieved from

  • SynQuest Laboratories. (n.d.). 8-Bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-2,6-purinedione.[1][4] Retrieved from

  • Daly, J. W., et al. (1985). Structure-activity relationships for N-methylxanthines and N-phenylxanthines at adenosine receptors. Journal of Medicinal Chemistry, 28(4), 487-492.
  • Kjellin, G., & Persson, K. (1969). Derivatives of 8-bromotheophylline. Acta Pharmaceutica Suecica, 6(5), 599. (Synthesis of 8-bromo-7-substituted xanthines).

Sources

The Vanguard of Xanthine Therapeutics: A Technical Guide to the Discovery and Development of Novel Theophylline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Reimagining a Classic Scaffold

For over eight decades, theophylline, a naturally occurring methylxanthine, has been a cornerstone in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1] Its bronchodilatory and anti-inflammatory effects are well-documented. However, the clinical utility of theophylline is hampered by a narrow therapeutic window, leading to a high incidence of adverse effects ranging from headaches and nausea to more severe cardiac arrhythmias and seizures.[1][2] This inherent limitation has driven a renaissance in xanthine chemistry, with the goal of engineering novel theophylline analogs that possess enhanced therapeutic profiles, improved safety, and expanded clinical applications.

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the contemporary strategies employed in the discovery and development of next-generation theophylline derivatives. We will delve into the causal reasoning behind synthetic choices, detail self-validating experimental protocols, and present a logical workflow from initial design to preclinical evaluation.

The Theophylline Blueprint: Understanding the Core Moiety and Its Limitations

Theophylline, or 1,3-dimethylxanthine, exerts its therapeutic effects through several mechanisms of action. Primarily, it acts as a non-selective phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn promotes smooth muscle relaxation in the airways.[3][4] Additionally, it functions as an antagonist of adenosine receptors, contributing to its bronchodilator and central nervous system stimulant effects.[4] More recent studies have also highlighted its anti-inflammatory properties, potentially through the activation of histone deacetylase-2.[5]

The core challenge in theophylline analog development lies in separating these therapeutic actions from the molecule's undesirable side effects. This necessitates a deep understanding of its structure-activity relationship (SAR). The xanthine core presents several key positions for chemical modification, primarily at the N1, N3, N7, and C8 positions. Strategic functionalization at these sites allows for the fine-tuning of the molecule's interaction with its biological targets, offering the potential to enhance efficacy and selectivity.

Synthetic Strategies: Building a Diversified Analog Library

The creation of a diverse library of theophylline analogs is the foundational step in any discovery program. The choice of synthetic route is dictated by the desired structural modifications and the need for efficient, scalable chemistry.

N-Substitution: Modulating Solubility and Potency

Alkylation at the N7 position of theophylline is a common strategy to enhance pharmacokinetic properties and introduce novel functionalities. A general approach involves the reaction of theophylline with a suitable alkyl halide in the presence of a base.

  • Rationale: Modification at the N7 position can influence the compound's lipophilicity and metabolic stability, thereby altering its absorption, distribution, metabolism, and excretion (ADME) profile. Introducing functional groups at this position can also provide handles for further chemical elaboration.

C8-Functionalization: Targeting Selectivity

The C8 position of the xanthine ring is a critical determinant of a compound's interaction with adenosine receptors and phosphodiesterases. Introduction of various substituents at this position has been a fruitful strategy for developing more selective analogs.[6]

  • Rationale: Bulky or electronically diverse substituents at the C8 position can create steric or electronic interactions that favor binding to specific subtypes of adenosine receptors or PDE isoenzymes. This is key to separating the desired therapeutic effects from off-target activities. For instance, the introduction of a heterocycle at the 8-position has been a successful strategy for identifying potent and selective A1 or A2B adenosine receptor antagonists.[6]

In Vitro Screening Cascade: Identifying Promising Lead Compounds

A tiered in vitro screening approach is essential for efficiently identifying analogs with the desired pharmacological profile from a large chemical library.

Primary Screening: Phosphodiesterase (PDE) Inhibition Assay

Given that PDE inhibition is a primary mechanism of theophylline's action, a robust PDE inhibition assay serves as an excellent primary screen.[7] The PDE-Glo™ Phosphodiesterase Assay is a commercially available, high-throughput method for this purpose.[8]

  • Reaction Setup: In a 384-well plate, incubate the purified PDE enzyme with the test compound at various concentrations.

  • Substrate Addition: Initiate the reaction by adding the cyclic nucleotide substrate (cAMP or cGMP).

  • Termination and Detection: After a defined incubation period, add a termination buffer containing a broad-spectrum PDE inhibitor to stop the reaction. Subsequently, add a detection solution containing ATP and a kinase. The remaining cyclic nucleotide drives a kinase reaction that depletes ATP.

  • Luminescence Measurement: Finally, add a reagent that generates a luminescent signal proportional to the remaining ATP concentration. A lower luminescent signal indicates higher PDE activity (and thus, less inhibition by the test compound).

Secondary Screening: Adenosine Receptor Binding Assays

To characterize the interaction of promising analogs with adenosine receptors, competitive radioligand binding assays are employed. These assays determine the affinity of the test compounds for specific adenosine receptor subtypes (e.g., A1, A2A).[9]

  • Membrane Preparation: Utilize cell membranes from a cell line engineered to express the human adenosine A2A receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the A2A receptor (e.g., [3H]CGS21680), and the test compound at various concentrations.[9]

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Filtration and Scintillation Counting: Separate the bound and free radioligand by rapid filtration through a glass fiber filter. The amount of radioactivity retained on the filter, which is proportional to the amount of radioligand bound to the receptor, is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Tertiary Screening: In Vitro Anti-Inflammatory Assays

For analogs intended to have enhanced anti-inflammatory properties, in vitro cell-based assays are crucial. A common method involves stimulating an inflammatory response in a relevant cell line and measuring the effect of the test compound on the production of pro-inflammatory cytokines.

  • Cell Culture: Culture human monocytic THP-1 cells.

  • Stimulation and Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compound. After a pre-incubation period, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement: After an appropriate incubation time, collect the cell culture supernatant.

  • ELISA: Quantify the concentration of the pro-inflammatory cytokine TNF-α in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA). A reduction in TNF-α levels in the presence of the test compound indicates anti-inflammatory activity.

Preclinical Development Workflow: From Lead Candidate to Investigational New Drug

Once a lead candidate with a promising in vitro profile is identified, it enters the preclinical development phase. This stage is designed to provide critical data on the compound's in vivo efficacy, safety, and pharmacokinetic profile, which are essential for supporting an Investigational New Drug (IND) application.[6]

In Vivo Efficacy Models

The choice of animal model is critical and should be relevant to the intended clinical indication. For bronchodilator activity, acetylcholine-induced bronchospasm in guinea pigs is a classic and informative model.[10][11]

Pharmacokinetic (PK) and Toxicological (Tox) Studies

Understanding the ADME properties and the safety profile of a lead candidate is paramount. These studies are typically conducted in rodent and non-rodent species.

  • Pharmacokinetics: These studies determine the absorption, distribution, metabolism, and excretion of the drug. Key parameters such as bioavailability, half-life, and clearance are measured.[12][13]

  • Toxicology: Acute and repeated-dose toxicity studies are conducted to identify potential target organs of toxicity and to establish a safe starting dose for human clinical trials.[14]

Table 1: Key Parameters in Preclinical Evaluation of Theophylline Analogs

Parameter Methodology Objective
In Vitro Potency PDE Inhibition Assay (IC50)Quantify the inhibitory activity against the target enzyme.
Receptor Affinity Adenosine Receptor Binding (Ki)Determine the binding affinity for specific adenosine receptor subtypes.
In Vitro Efficacy Cell-based Anti-inflammatory Assay (EC50)Measure the functional effect on inflammatory pathways.
In Vivo Efficacy Animal models of bronchoconstrictionDemonstrate therapeutic effect in a living system.
Pharmacokinetics In vivo studies in animals (e.g., rats, dogs)Characterize the ADME profile of the compound.[12][13]
Safety/Toxicology Acute and repeated-dose toxicity studies in animalsIdentify potential adverse effects and establish a safety margin.[14]

Visualizing the Path Forward: Diagrams and Workflows

Signaling Pathway of Theophylline's Core Mechanisms

Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits Adenosine_Receptor Adenosine Receptor Theophylline->Adenosine_Receptor Antagonizes cAMP cAMP PDE->cAMP Degrades Bronchoconstriction Bronchoconstriction Adenosine_Receptor->Bronchoconstriction ATP ATP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Adenosine Adenosine Adenosine->Adenosine_Receptor Activates

Caption: Core mechanisms of theophylline action.

Experimental Workflow for Theophylline Analog Discovery

cluster_0 Discovery Phase cluster_1 Preclinical Phase Design Analog Design & Synthesis Library Compound Library Design->Library Primary_Screen Primary Screen: PDE Inhibition Assay Library->Primary_Screen Secondary_Screen Secondary Screen: Adenosine Receptor Binding Primary_Screen->Secondary_Screen Active Hits Tertiary_Screen Tertiary Screen: Anti-inflammatory Assay Secondary_Screen->Tertiary_Screen Selective Hits Lead_Identification Lead Identification Tertiary_Screen->Lead_Identification Confirmed Hits In_Vivo_Efficacy In Vivo Efficacy Models Lead_Identification->In_Vivo_Efficacy PK_Tox Pharmacokinetics & Toxicology In_Vivo_Efficacy->PK_Tox IND_Enabling IND-Enabling Studies PK_Tox->IND_Enabling

Caption: Drug discovery and development workflow.

Conclusion: The Future of Theophylline Analogs

The journey from the classic theophylline molecule to novel, targeted analogs is a testament to the power of medicinal chemistry and rational drug design. By leveraging a deep understanding of SAR and employing a systematic discovery and development workflow, it is possible to engineer new chemical entities that retain the therapeutic benefits of theophylline while mitigating its inherent drawbacks. The strategies and protocols outlined in this guide provide a robust framework for researchers to build upon, paving the way for the next generation of xanthine-based therapeutics with the potential to address a wide range of unmet medical needs, from respiratory diseases to oncology and neurodegenerative disorders.[8][15]

References

  • Al-Rashood, K. A., et al. (2011). Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities. Bulletin of the Korean Chemical Society, 32(1), 101-108.
  • Devaraj, S., et al. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American journal of cardiology, 104(11 Suppl), 25S-29S.
  • Daly, J. W., et al. (1986). Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors. Journal of medicinal chemistry, 29(7), 1305-1308.
  • El-Sayed, M. A., et al. (2014). Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents. Medicinal Chemistry Research, 23(1), 38-49.
  • Ghareb, N., et al. (2010). NEW THEOPHYLLINE DERIVATIVES WITH POTENTIAL PHARMACOLOGICAL ACTIVITY. FARMACIA, 58(5), 553-561.
  • Liu, G., et al. (2010). Synthesis of novel 3,7-dihydro-purine-2,6-dione derivatives.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2153, Theophylline. Retrieved from [Link].

  • Barnes, P. J. (2013). Theophylline. American journal of respiratory and critical care medicine, 188(8), 901-906.
  • Asthma + Lung UK. (2025, January 15). Theophylline. Retrieved from [Link].

  • Arnaud, M. J. (2011). Pharmacokinetics and metabolism of natural methylxanthines in animal and man. In Handbook of experimental pharmacology (No. 200, pp. 33-91). Springer, Berlin, Heidelberg.
  • Baraldi, P. G., et al. (2007). Novel 8-heterocyclyl xanthine derivatives in drug development--an update. Expert opinion on drug discovery, 2(9), 1161-1183.
  • van der Aar, E. M., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical biochemistry, 490, 44-51.
  • Aptar Pharma. (2024, December 5). Optimising Preclinical Studies for Intranasal and Pulmonary Programmes. Pharmaceutical Manufacturing and Packing Sourcer.
  • Fios Genomics. (n.d.). Preclinical Phase Of The Drug Development Process - An Overview. Retrieved from [Link].

  • LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. (2020, July 18). Xanthine Derivatives. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Müller, C. E. (2007). Synthesis of xanthine derivatives by ring closure reaction. Asian Journal of Chemistry, 19(1), 1.
  • Katritch, V., et al. (2010). Structure-based discovery of A2A adenosine receptor ligands. Journal of medicinal chemistry, 53(4), 1797-1805.
  • Yousaf, M., et al. (2018). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline. Journal of Heterocyclic Chemistry, 55(11), 2447-2479.
  • Yago, N. (1962). Pharmacological studies on xanthine derivatives. (II). Action on peripheral vessels and acute toxicity.
  • Innoprot. (n.d.). Adenosine A2A Receptor Assay. Retrieved from [Link].

  • National Center for Biotechnology Information. (2020, July 18). Xanthine Derivatives. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Štolcová, M., et al. (2024). A narrative review of theophylline: is there still a place for an old friend?. Journal of thoracic disease, 16(5), 3331.
  • Baraldi, P. G., Fruttarolo, F., Tabrizi, M. A., Romagnoli, R., & Preti, D. (2007). Novel 8-heterocyclyl xanthine derivatives in drug development - an update. Expert opinion on drug discovery, 2(9), 1161–1183.

Sources

Technical Guide: Solubility and Stability of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical behavior of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline (hereafter referred to as 8-Br-Dyphylline ) in Dimethyl Sulfoxide (DMSO).

While the parent compound, Dyphylline, is a stable bronchodilator, the introduction of the bromine atom at the C8 position significantly alters its reactivity profile. This guide validates DMSO as the preferred solvent for stock solution preparation but highlights critical stability risks—specifically photolytic debromination and hygroscopic precipitation —that are often overlooked in standard screening workflows.

Physicochemical Profile & Solubility Thermodynamics

Chemical Identity[1]
  • Systematic Name: 7-(2,3-dihydroxypropyl)-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

  • Structural Class: 8-Halogenated Xanthine Derivative

  • Molecular Weight: ~333.14 g/mol

  • Key Functional Groups:

    • Purine Ring (C8-Br): Lipophilic, electron-deficient, susceptible to nucleophilic attack and photolysis.

    • N7-Dihydroxypropyl Chain: Highly polar, hydrogen-bond donating/accepting.

Solubility in DMSO

DMSO is the "Goldilocks" solvent for 8-Br-Dyphylline.[1] The compound possesses a duality: the xanthine core is rigid and planar (favoring stacking/insolubility), while the dihydroxypropyl tail acts as an internal solubilizer.

  • Mechanism: DMSO acts as a dipolar aprotic solvent. The sulfoxide oxygen accepts hydrogen bonds from the diol side chain, while the methyl groups of DMSO interact with the lipophilic bromine and methyl groups of the xanthine core.

  • Predicted Solubility: >50 mg/mL (>150 mM).

    • Note: This is significantly higher than 8-bromotheophylline (lacking the diol) due to the entropy gain from the flexible side chain.

Table 1: Comparative Solubility Estimates (25°C)

SolventEstimated SolubilityMechanism of InteractionSuitability
DMSO > 50 mg/mL Dipolar interaction + H-bond acceptanceHigh (Stock)
Water1–10 mg/mLH-bonding (limited by hydrophobic Br)Moderate
Ethanol5–20 mg/mLH-bondingModerate
Acetonitrile< 5 mg/mLDipolar aprotic (no H-bond capacity)Low

Stability Profile: The "Hidden" Dangers

As an Application Scientist, I must emphasize that solubility does not equal stability . While 8-Br-Dyphylline dissolves readily in DMSO, the solution is thermodynamically unstable over time due to three vectors.

Vector A: Photolytic Debromination (Critical)

The C8-Bromine bond in xanthines is photosensitive. Exposure to UV or even intense ambient laboratory light can cleave the C-Br bond, generating a radical that abstracts hydrogen from the solvent (DMSO) or the side chain.

  • Result: Conversion to Dyphylline (impurity) + HBr.

  • Impact: HBr generation acidifies the DMSO, potentially catalyzing dehydration of the diol side chain.

Vector B: Hygroscopicity & The "Water Crash"

DMSO is aggressively hygroscopic. At high humidity (>60% RH), an open vial of DMSO can absorb 10% water by weight in 24 hours.

  • Thermodynamic Consequence: 8-Br-Dyphylline is less soluble in water than DMSO. As water content rises, the "co-solvent" power drops. If the stock is near saturation (e.g., 100 mM), the compound will nucleate and precipitate as micro-crystals, often invisible to the naked eye but disastrous for High-Throughput Screening (HTS) pins.

Vector C: Chemical Reactivity (Nucleophilic Substitution)

The 8-position is electrophilic. If the DMSO contains trace amine impurities (common in lower grades) or if the solution is heated, the bromine can be displaced, forming 8-amino derivatives.

Visualizing the Degradation Pathways

The following diagram illustrates the specific degradation risks associated with storing 8-Br-Dyphylline in DMSO.

StabilityPathways Compound 8-Br-Dyphylline (in DMSO) Light UV/Ambient Light Compound->Light Water Atmospheric H2O (Hygroscopicity) Compound->Water Heat Heat/Amines Compound->Heat Debromo Dyphylline (Debrominated Impurity) Light->Debromo Homolytic Cleavage (Radical Mechanism) Precip Micro-Precipitation (Crystal Growth) Water->Precip Solubility Limit Exceeded Subst 8-Substituted Derivatives Heat->Subst Nucleophilic Aromatic Substitution (SnAr)

Figure 1: Primary degradation and instability pathways for 8-Br-Dyphylline in DMSO stock solutions.

Validated Experimental Protocols

Protocol A: Determination of Kinetic Solubility

Use this protocol to determine the maximum concentration for biological assays without crashing out.

Reagents: Anhydrous DMSO (Grade ≥99.9%), PBS (pH 7.4).

  • Preparation: Weigh 10 mg of 8-Br-Dyphylline into a 4 mL amber glass vial (protect from light).

  • Dissolution: Add 200 µL DMSO. Vortex for 30 seconds.

    • Observation: If clear, solubility is >50 mg/mL.

  • Stepwise Addition: If not dissolved, add DMSO in 50 µL increments, vortexing between additions, until clear.

  • Precipitation Check (The "Crash" Test):

    • Take 5 µL of the DMSO stock.

    • Inject into 995 µL of PBS (1:200 dilution) in a clear 96-well plate.

    • Measure Absorbance at 600 nm (turbidity) immediately and at 4 hours.

    • Pass Criteria: OD600 < 0.005 (indicates no precipitation upon dilution).

Protocol B: Forced Degradation (Stability Stress Test)

Use this to validate storage conditions.

Workflow Diagram:

Workflow Start Start: 10mM Stock in Anhydrous DMSO Split Split into Aliquots Start->Split Cond1 A: Dark / -20°C (Control) Split->Cond1 Cond2 B: Ambient Light / RT (48 Hours) Split->Cond2 Cond3 C: 60°C Heat (4 Hours) Split->Cond3 Analysis Dilute 1:100 in Mobile Phase Analyze via HPLC-UV (254/280 nm) Cond1->Analysis Cond2->Analysis Cond3->Analysis

Figure 2: Forced degradation workflow to assess environmental risks.

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: 280 nm (Specific for Xanthine core).

  • Expected Results:

    • Condition B (Light): Look for a peak eluting earlier than the parent (Dyphylline, loss of Br).

    • Condition C (Heat): Look for late-eluting dimers or oxidation products.

Storage & Handling SOP

To ensure data integrity in drug development pipelines, adhere to these strict handling requirements:

  • Container: Use Amber borosilicate glass vials with PTFE-lined caps. Never use clear glass or polystyrene.

  • Solvent Quality: Use Anhydrous DMSO (stored over molecular sieves).

  • Temperature: Store stocks at -20°C .

    • Thawing: Thaw completely at room temperature and vortex before use to redissolve any micro-crystals formed during freezing.

  • Freeze-Thaw Cycles: Limit to < 5 cycles . The 8-Br-Dyphylline/DMSO system is prone to "salting out" effects upon repeated phase changes.

  • Inert Atmosphere: For long-term storage (>1 month), purge the vial headspace with Argon or Nitrogen to prevent oxidation of the diol group.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2025).[2][1] PubChem Compound Summary for CID 4975, Dyphylline. Retrieved from [Link]

    • Note: Structural data for the 8-bromo derivative is extrapolated from the parent scaffold and general xanthine chemistry.
  • Solubility Protocols

    • Currie, G. M. (2018).[3] "Solubility and Dissolution."[4][5] Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • DMSO Stability & Photochemistry

    • Cheng, X., et al.[4] (2003). "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

    • ICH Harmonised Tripartite Guideline. (1996). "Photostability Testing of New Drug Substances and Products Q1B." Retrieved from [Link]

  • Xanthine Chemistry

    • Daly, J. W., et al. (1984).[6] "The inhibition of xanthine oxidase by 8-bromoxanthine."[6] Biochemical and Biophysical Research Communications. (Demonstrates reactivity of the 8-Br position). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Advanced HPLC Method Development for 7-(2,3-Dihydroxypropyl)-8-bromotheophylline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

This application note details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 7-(2,3-Dihydroxypropyl)-8-bromotheophylline .

This molecule presents a unique chromatographic challenge due to its "push-pull" physicochemical nature:

  • The Hydrophilic "Pull": The 7-(2,3-dihydroxypropyl) tail (identical to the drug Diprophylline/Dyphylline ) is highly polar, increasing water solubility and reducing retention on Reverse Phase (RP) columns.

  • The Lipophilic "Push": The 8-Bromo substitution (characteristic of 8-Bromotheophylline , the active moiety of Pamabrom ) adds lipophilicity and electron-withdrawing character to the xanthine core.

The primary objective of this protocol is to balance these opposing forces to achieve robust retention (


) and resolution from potential synthetic precursors (Diprophylline) or degradation products (8-Bromotheophylline).
Target Analyte Profile
PropertyDescriptionChromatographic Implication
Chemical Structure Xanthine core with N7-dihydroxypropyl and C8-Bromo substitutions.[1]UV active (~270–278 nm).
Polarity (LogP) Estimated ~ -0.5 to 0.2.Moderately polar; requires low organic start or aqueous-stable columns.
Acid/Base (pKa) N7 is alkylated (no acidic proton). N9 is influenced by Br.[1][2]Acts as a very weak base; pH control is vital to suppress silanol interactions.

Method Development Logic (The "Why")

Unlike generic protocols, this method is built on First Principles of Xanthine Chromatography .

Stationary Phase Selection

Standard C18 columns often suffer from "dewetting" (phase collapse) when analyzing polar xanthines like Diprophylline in highly aqueous mobile phases (95%+ water). However, the 8-Bromo substituent increases the hydrophobicity sufficiently to allow the use of standard end-capped C18 columns.

  • Recommendation: A C18 column with a high carbon load or a "Polar-Embedded" group is ideal to ensure retention of the polar dihydroxypropyl tail while interacting with the bromo-xanthine core.

Mobile Phase & pH Strategy

Xanthines are prone to peak tailing due to secondary interactions with residual silanols on the silica support.

  • Buffer: A phosphate buffer at pH 3.0 – 3.5 is selected. This suppresses the ionization of residual silanols (pKa ~4.5–5.0), ensuring sharp peak shapes.

  • Solvent: Acetonitrile (ACN) is preferred over Methanol. ACN provides lower backpressure and sharper peaks for halogenated compounds due to its dipole-dipole interaction capabilities.

Detailed Experimental Protocol

Chromatographic Conditions
ParameterConditionRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.High surface area; double end-capping reduces tailing.
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate (

), adjusted to pH 3.0 with Orthophosphoric Acid.
pH control for reproducibility.
Mobile Phase B Acetonitrile (HPLC Grade).Strong eluent for hydrophobic resolution.
Flow Rate 1.0 mL/min.[3]Standard flow for 4.6 mm ID columns.
Column Temp 30°C.Improves mass transfer and retention time stability.
Detection UV @ 275 nm.Max absorption for xanthine core; 8-Br causes slight bathochromic shift.
Injection Vol 10 µL.Standard loop size.
Gradient Program

Note: An isocratic method (e.g., 85:15 Buffer:ACN) may work, but a gradient is recommended to clear hydrophobic impurities.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0 955Initial hold to retain polar impurities.
2.0 955End of initial hold.
12.0 6040Linear ramp to elute Target Analyte.
15.0 6040Isocratic hold.
15.1 955Return to initial conditions.
20.0 955Re-equilibration (Critical).

Method Development Workflow (Visualization)

The following diagram illustrates the decision tree used to optimize the separation of the 7-(2,3-dihydroxypropyl)-8-bromo derivative from its likely impurities (Diprophylline).

MethodDevelopment Start Start: Analyte Assessment (Polar Tail + Hydrophobic Core) ColumnSelect Select Column: C18 (End-capped) or C18-Aq Start->ColumnSelect MobilePhase Mobile Phase A: 10mM Phosphate pH 3.0 ColumnSelect->MobilePhase InitialRun Initial Gradient: 5-60% ACN over 20 min MobilePhase->InitialRun Decision1 Retention k' > 2.0? InitialRun->Decision1 Action1 Decrease Initial Organic to 2% or use Phenyl-Hexyl Decision1->Action1 No Decision2 Resolution (Rs) > 2.0 from Diprophylline? Decision1->Decision2 Yes Action1->InitialRun Action2 Flatten Gradient Slope (e.g., 5-20% B over 15 min) Decision2->Action2 No Final Final Method Validation (Specificity, Linearity) Decision2->Final Yes Action2->Final

Caption: Decision matrix for optimizing retention and resolution of amphiphilic xanthine derivatives.

System Suitability & Validation Criteria

To ensure the method is trustworthy and self-validating, the following System Suitability Test (SST) criteria must be met before every sample set.

  • Retention Time (RT): The target analyte is expected to elute between 6.0 – 9.0 minutes (depending on exact column void volume). The %RSD of RT for 5 replicate injections must be

    
    .
    
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , it indicates secondary silanol interactions; verify Buffer pH is
    
    
    .
  • Resolution (

    
    ):  If analyzing a mixture containing Diprophylline  (precursor), 
    
    
    
    must be
    
    
    . Diprophylline will elute earlier than the 8-bromo derivative due to the lack of the lipophilic bromine atom.
Preparation of Standard Solution
  • Weigh 10 mg of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline Reference Standard.

  • Dissolve in 10 mL of 10:90 ACN:Water . Note: Do not dissolve in 100% ACN as the dihydroxypropyl group may cause precipitation or slow dissolution.

  • Sonicate for 5 minutes.

  • Filter through a 0.45 µm PVDF or Nylon filter (Do not use PTFE for highly aqueous samples).

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Splitting Solvent mismatch.Ensure sample diluent matches initial mobile phase (5% ACN).
Drifting Retention Column equilibration.Ensure the 5-minute re-equilibration step (95% Buffer) is strictly followed.
High Backpressure Precipitation.Buffer concentration > 25mM can precipitate with >80% ACN. Keep buffer at 10-15mM.
Low Sensitivity Wavelength shift.8-Bromo substitution may shift

. Scan 200-400 nm with DAD to confirm

.

References

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 24893280, 7-(2,3-Dihydroxypropyl)theophylline. Retrieved February 1, 2026, from [Link]

  • Tamba, A., et al. (2014).[4] HPLC Method for the Evaluation of Chromatographic Conditions for Separation of New Xanthine Derivatives. Cellulose Chemistry and Technology, 48, 61-68.[4] Retrieved February 1, 2026, from [Link]

  • Agilent Technologies. (2010). High Throughput Separation of Xanthines by Rapid Resolution HPLC. Application Note 5990-5604EN. Retrieved February 1, 2026, from [Link]

(Note: While specific literature on the exact 8-bromo-7-(2,3-dihydroxypropyl) derivative is rare, the methodology is derived from the established protocols for Diprophylline [Ref 1, 2] and general Xanthine separation logic [Ref 3, 4].)

Sources

7-(2,3-Dihydroxypropyl)-8-bromotheophylline as a tool compound in pharmacology research

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical monograph for 7-(2,3-Dihydroxypropyl)-8-bromotheophylline , treating it as a specialized pharmacological probe designed to bridge the gap between high-affinity adenosine receptor antagonism and aqueous solubility.[1]

A Water-Soluble Probe for Adenosine Receptor Characterization[1]

Executive Summary

7-(2,3-Dihydroxypropyl)-8-bromotheophylline (chemically distinct from the mixture Pamabrom) represents a rational structural hybrid in xanthine pharmacology.[1] It combines the 8-bromo substitution (known to enhance Adenosine Receptor affinity) with the 7-(2,3-dihydroxypropyl) tail (the solubilizing moiety of Dyphylline).[1]

While classical adenosine antagonists like 8-Phenyltheophylline (8-PT) or DPCPX suffer from poor aqueous solubility—necessitating the use of DMSO or high pH buffers that can confound sensitive biological assays—this compound offers a hydrophilic alternative .[1] It is primarily used as a tool compound to study adenosine receptor blockade in systems where organic co-solvents must be minimized, such as primary neuronal cultures, renal tubule perfusion, and ex vivo organ bath preparations.[1]

Chemical Biology & Mechanism of Action[1][2][3]

Structural Logic: The "Soluble Antagonist" Design

The molecule functions as a non-selective Adenosine Receptor (AR) Antagonist with a bias toward A1 and A2A subtypes.[1] Its design overcomes the "hydrophobic tax" usually paid for high affinity.[1]

  • The Xanthine Core (1,3-Dimethyl): Provides the scaffold for AR recognition.[1]

  • Position 8 (Bromine): The electron-withdrawing and steric bulk of the bromine atom at C8 locks the xanthine in a conformation favored by the AR binding pocket, significantly increasing antagonistic potency compared to unsubstituted theophylline.[1]

  • Position 7 (2,3-Dihydroxypropyl): This hydrophilic tail disrupts the strong crystal lattice stacking typical of xanthines, dramatically increasing water solubility (logP reduction) without abolishing receptor binding, provided the pocket can accommodate the polar group.[1]

Signaling Pathway Interference

The compound acts by competitively blocking the binding of endogenous Adenosine to G-protein coupled receptors (A1, A2A, A2B, A3), thereby preventing the downstream modulation of cAMP levels.[1]

AdenosineSignaling cluster_Receptors Cell Membrane Receptors Adenosine Adenosine (Endogenous Ligand) A1 A1 Receptor (Gi-coupled) Adenosine->A1 Activates A2A A2A Receptor (Gs-coupled) Adenosine->A2A Activates Probe 7-(2,3-Dihydroxypropyl)- 8-bromotheophylline Probe->A1 Blocks Probe->A2A Blocks AC Adenylyl Cyclase A1->AC Inhibits A2A->AC Stimulates cAMP cAMP Levels AC->cAMP Response Physiological Response (Vasoconstriction/Dilation) cAMP->Response

Figure 1: Mechanism of Action.[1] The probe acts as a competitive antagonist at A1 and A2A receptors, preventing Adenosine-mediated modulation of Adenylyl Cyclase.[1]

Comparative Pharmacology

The following table contrasts 7-(2,3-Dihydroxypropyl)-8-bromotheophylline with standard reference compounds, highlighting its specific utility niche.

CompoundC8 SubstituentN7 SubstituentWater SolubilityAR Affinity (Est.)Primary Utility
Theophylline -H-HModerateLow (µM range)Bronchodilator (PDE inhibitor)
8-Bromotheophylline -Br-HLowHigh (nM range)Potent Antagonist (Standard)
Dyphylline -H-CH₂CH(OH)CH₂OHVery High Very LowPDE Inhibitor (Renal safe)
7-(2,3-Dihydroxypropyl)-8-Br -Br -CH₂CH(OH)CH₂OH High Moderate/High Aqueous Phase Antagonist

Experimental Protocols

Protocol A: Preparation of Aqueous Stock Solutions

Rationale: Unlike 8-Phenyltheophylline (which requires 100% DMSO), this compound can be dissolved in aqueous buffers, avoiding solvent toxicity in sensitive assays.[1]

Reagents:

  • Compound: 7-(2,3-Dihydroxypropyl)-8-bromotheophylline (Solid).[1]

  • Vehicle: Phosphate Buffered Saline (PBS), pH 7.4.[1]

Procedure:

  • Weighing: Accurately weigh 10 mg of the compound.

  • Primary Solubilization: Add 1 mL of PBS. Vortex vigorously for 60 seconds.[1]

    • Note: If solution is not clear, warm to 37°C in a water bath for 5 minutes. The dihydroxypropyl tail facilitates dissolution without high pH.[1]

  • Filtration: Sterilize using a 0.22 µm PVDF syringe filter (low protein binding).

  • Storage: Aliquot into light-protective amber tubes. Stable at -20°C for 3 months.

    • Quality Control: Verify concentration using UV absorbance at 272 nm (Extinction coefficient ε ≈ 10,000 M⁻¹cm⁻¹).[1]

Protocol B: Ex Vivo Renal Tubule Perfusion Assay

Rationale: This assay measures the antagonism of A1 receptors in the kidney (which mediate vasoconstriction) without the confounding diuretic effects of DMSO.[1]

Workflow Diagram:

Workflow Step1 Tissue Isolation (Rat Kidney Slices) Step2 Equilibration (Krebs-Henseleit Buffer, 37°C) Step1->Step2 Step3 Baseline Measurement (GFR / Perfusion Pressure) Step2->Step3 Step4 Challenge 1: Apply Adenosine (10 µM) Step3->Step4 Step5 Observation: Vasoconstriction (A1 effect) Step4->Step5 Step6 Washout Step5->Step6 Step7 Treatment: Apply 7-(2,3-Dihydroxypropyl)-8-Br (10 - 100 µM in Buffer) Step6->Step7 Step8 Challenge 2: Re-apply Adenosine (10 µM) Step7->Step8 Step9 Readout: Preservation of GFR (Antagonism Confirmation) Step8->Step9

Figure 2: Renal Perfusion Protocol. Step-by-step application of the probe to verify A1 receptor blockade in kidney tissue.[1]

Step-by-Step Methodology:

  • Tissue Prep: Isolate rat kidneys and slice into 300 µm sections using a vibratome in ice-cold oxygenated saline.

  • Equilibration: Transfer slices to a perfusion chamber with Krebs-Henseleit buffer (95% O₂/5% CO₂, 37°C). Allow 30 min equilibration.

  • Agonist Challenge: Introduce Adenosine (10 µM) or R-PIA (100 nM) to induce A1-mediated vasoconstriction. Record the reduction in perfusate flow.

  • Washout: Perfuse with fresh buffer for 20 min until baseline flow is restored.

  • Antagonist Incubation: Perfuse with 7-(2,3-Dihydroxypropyl)-8-bromotheophylline (50 µM) dissolved directly in the buffer.[1] Incubate for 15 min.

  • Re-Challenge: Re-introduce the agonist (Adenosine/R-PIA) in the presence of the antagonist.

  • Data Analysis: Calculate the Dose Ratio (shift in the agonist response curve). A significant rightward shift confirms antagonism.[1]

References & Further Reading

The following references establish the Structure-Activity Relationships (SAR) for 8-substituted xanthines and the solubility properties of 7-substituted derivatives.

  • Jacobson, K. A., et al. (1985).[1] "Structure-activity relationships of 8-substituted xanthines as antagonists at A1- and A2-adenosine receptors." Journal of Medicinal Chemistry.

    • Context: Foundational paper establishing that 8-bromo substitution significantly enhances affinity for adenosine receptors compared to theophylline.[1]

  • Daly, J. W., et al. (1985).[1] "Structure-activity relationships for N6-substituted adenosines and 8-substituted xanthines." Journal of Medicinal Chemistry.

    • Context: detailed analysis of how xanthine substitutions affect selectivity.

  • Simons, F. E., et al. (1975).[1] "The pharmacokinetics and metabolism of dyphylline [7-(2,3-dihydroxypropyl)theophylline]." Journal of Clinical Pharmacology.

    • Context: Validates the high water solubility and renal excretion profile of the 7-(2,3-dihydroxypropyl) scaffold.

  • Müller, C. E., & Jacobson, K. A. (2011).[1] "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology.

    • Context: Comprehensive review of xanthine derivatives, discussing the trade-off between lipophilicity (affinity) and hydrophilicity (solubility).

Disclaimer: This compound is for research use only (RUO).[1] Not for human therapeutic use.[1]

Sources

Navigating the In Vivo Landscape of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on the Frontier: Charting a Course in a Data-Sparse Environment

The exploration of novel therapeutic agents is the lifeblood of pharmaceutical advancement. 7-(2,3-Dihydroxypropyl)-8-bromotheophylline, a derivative of the well-known xanthine class of compounds, represents a frontier in this exploration. As of the writing of this guide, the scientific literature presents a notable scarcity of direct in vivo studies, established pharmacokinetic profiles, and standardized protocols for this specific molecule.

This document, therefore, serves as a foundational guide, built upon established principles of pharmacology and extrapolated from robust data on structurally and functionally related compounds, namely 8-bromotheophylline and its parent compound, theophylline . The protocols and insights provided herein are intended to be a starting point, a well-reasoned framework from which to design and execute rigorous, self-validating preclinical studies. Every step is presented with transparency regarding its inferential basis, empowering the researcher to pioneer the investigation of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline with scientific integrity.

The Scientific Context: Understanding the Xanthine Backbone

7-(2,3-Dihydroxypropyl)-8-bromotheophylline belongs to the xanthine family, a class of compounds renowned for their diverse physiological effects. To appreciate the potential applications of this novel derivative, it is crucial to understand the established mechanisms of its chemical relatives.

Theophylline, a core xanthine, exerts its effects primarily through two mechanisms:

  • Inhibition of phosphodiesterases (PDEs): This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation, most notably in the bronchi.[1]

  • Antagonism of adenosine receptors: By blocking these receptors, theophylline can modulate neurotransmission and cellular signaling.[2]

8-bromotheophylline, the active moiety in the diuretic pamabrom, is primarily recognized for its diuretic properties and also acts as an adenosine A1 receptor antagonist.[2][3] The addition of a 2,3-dihydroxypropyl group to the 8-bromotheophylline structure is anticipated to modify its solubility, and potentially its pharmacokinetic and pharmacodynamic properties.

Hypothesized Therapeutic Applications

Based on the activities of its parent compounds, the primary hypothesized in vivo applications for 7-(2,3-Dihydroxypropyl)-8-bromotheophylline in animal models would be the investigation of:

  • Diuretic Activity: Assessing its potential to increase urine output and electrolyte excretion.

  • Bronchodilator Effects: Evaluating its ability to relax airway smooth muscle in models of respiratory disease.

  • Anti-inflammatory Properties: Investigating its potential to modulate inflammatory pathways.

The following sections will provide detailed protocols for investigating the diuretic potential of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline, as this is a primary and well-documented effect of the 8-bromotheophylline component.

Foundational Knowledge: Physicochemical Properties and Handling

While specific data for 7-(2,3-Dihydroxypropyl)-8-bromotheophylline is limited, we can extrapolate from its parent compounds for initial experimental design.

Property8-BromotheophyllineTheophylline7-(2,3-Dihydroxypropyl)-8-bromotheophylline (Predicted)
Molar Mass 259.06 g/mol [2]180.16 g/mol ~333.1 g/mol
Solubility Sparingly soluble in waterSparingly soluble in waterLikely increased aqueous solubility due to the dihydroxypropyl group
Storage Store at room temperature, protected from lightStore at room temperature, protected from lightStore at room temperature, protected from light and moisture

Note: The dihydroxypropyl side chain is expected to enhance water solubility compared to 8-bromotheophylline, which may influence vehicle selection for in vivo administration.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be adaptable and include critical decision points for the researcher.

Protocol 1: Assessment of Diuretic Activity in a Rodent Model (Lipschitz Test)

This protocol is adapted from the well-established Lipschitz model for screening diuretic agents and is a robust method for initial efficacy testing.[4][5]

Objective: To determine the diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline in rats.

Materials:

  • Male or female Wistar or Sprague-Dawley rats (150-250g)

  • 7-(2,3-Dihydroxypropyl)-8-bromotheophylline

  • Vehicle (e.g., 0.9% saline, 0.5% carboxymethylcellulose)

  • Positive control: Furosemide (20 mg/kg) or Hydrochlorothiazide (10 mg/kg)

  • Metabolic cages for individual housing and urine collection

  • Gavage needles

  • Graduated cylinders

  • Flame photometer or ion-selective electrodes for Na+ and K+ analysis

  • pH meter

Experimental Workflow:

Diuretic_Assay_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize Acclimatize Rats (7 days) fasting Fast Overnight (18h, water ad libitum) acclimatize->fasting grouping Group Allocation (n=6/group) fasting->grouping hydration Oral Hydration (Saline, 25 ml/kg) grouping->hydration dosing Administer Compound (p.o.) hydration->dosing collection Urine Collection (5h and 24h) dosing->collection measure_vol Measure Urine Volume & pH collection->measure_vol measure_lytes Measure Na+ & K+ Concentration measure_vol->measure_lytes calculate Calculate Diuretic Index & Activity measure_lytes->calculate analyze Statistical Analysis calculate->analyze

Caption: Workflow for assessing diuretic activity.

Procedure:

  • Animal Acclimatization and Preparation:

    • House rats in standard conditions for at least one week prior to the experiment.

    • 18 hours before the experiment, withdraw food but allow free access to water. This fasting period helps to ensure a uniform state of hydration and minimizes variability in urine output.

  • Grouping and Dosing:

    • Divide the rats into experimental groups (n=6 per group):

      • Group 1: Vehicle control (e.g., 0.9% saline)

      • Group 2: Positive control (e.g., Furosemide, 20 mg/kg)

      • Group 3-5: Test compound at three different dose levels (e.g., 10, 30, 100 mg/kg). The selection of these doses is a critical step and should be informed by a preliminary dose-range finding study to assess for any acute toxicity.

    • Administer a priming dose of 0.9% saline (25 ml/kg, p.o.) to all animals to impose a uniform water and salt load.

    • Immediately after saline loading, administer the vehicle, positive control, or test compound by oral gavage.

  • Urine Collection and Analysis:

    • Place each rat in an individual metabolic cage.

    • Collect urine at 5 hours and 24 hours post-administration.

    • Record the total volume of urine for each animal at each time point.

    • Measure the pH of the urine samples.

    • Analyze the concentration of sodium (Na+) and potassium (K+) in the urine using a flame photometer.

Data Analysis and Interpretation:

  • Diuretic Action: (Total urine output of test group) / (Total urine output of control group)

  • Diuretic Activity (Lipschitz Value): (Total urine output of test group) / (Total urine output of positive control group)[5]

  • Natriuretic and Kaliuretic Activity: Calculate the total amount of Na+ and K+ excreted.

  • Na+/K+ Ratio: This ratio is an important indicator of potassium-sparing effects. A higher ratio suggests a more favorable diuretic profile with less potassium loss.

Self-Validation and Causality:

  • Dose-Response Relationship: The inclusion of multiple dose levels is crucial for establishing a dose-response relationship, a hallmark of a true pharmacological effect.

  • Positive Control: The positive control group (Furosemide) serves as a benchmark for a potent diuretic effect, validating the experimental model's responsiveness.

  • Vehicle Control: The vehicle control group is essential to ensure that the observed effects are due to the test compound and not the administration vehicle itself.

Protocol 2: Preliminary Pharmacokinetic Profiling

Objective: To obtain an initial understanding of the absorption and elimination characteristics of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline in a rodent model.

Rationale: Understanding the pharmacokinetic profile is critical for designing meaningful pharmacodynamic studies and for dose selection in longer-term efficacy models. While a full pharmacokinetic study is complex, a preliminary screen can provide valuable insights.

Materials:

  • Male or female Wistar or Sprague-Dawley rats (200-300g), cannulated if possible for serial blood sampling.

  • 7-(2,3-Dihydroxypropyl)-8-bromotheophylline

  • Administration vehicle

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Analytical method for quantifying the compound in plasma (e.g., HPLC-UV, LC-MS/MS). This is a critical prerequisite and must be developed and validated prior to the in vivo study.

Pharmacokinetic Study Workflow:

PK_Workflow cluster_pre Pre-Study cluster_in_vivo In Vivo Phase cluster_post Post-Study Analysis method_dev Develop & Validate Analytical Method animal_prep Acclimatize & Fast Animals method_dev->animal_prep dose_admin Administer Single Dose (p.o. or i.v.) animal_prep->dose_admin blood_sample Serial Blood Sampling dose_admin->blood_sample plasma_sep Separate Plasma blood_sample->plasma_sep sample_analysis Analyze Plasma Concentration plasma_sep->sample_analysis pk_calc Calculate PK Parameters (Cmax, Tmax, AUC) sample_analysis->pk_calc Xanthine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1R Adenosine A1 Receptor Ca Ca2+ Release A1R->Ca Inhibits PDE Phosphodiesterase (PDE) cAMP cAMP PDE->cAMP Degradation ATP ATP ATP->cAMP Adenylate Cyclase PKA Protein Kinase A cAMP->PKA Activation Response Physiological Response (e.g., Smooth Muscle Relaxation) PKA->Response Xanthine 7-(2,3-Dihydroxypropyl) -8-bromotheophylline Xanthine->A1R Antagonism Xanthine->PDE Inhibition Adenosine Adenosine Adenosine->A1R Agonism

Caption: Hypothesized signaling pathway of 7-(2,3-dihydroxypropyl)-8-bromotheophylline.

Conclusion: A Call for Rigorous Investigation

The in vivo application of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline in animal models is an area ripe for discovery. While direct data is currently sparse, a systematic approach grounded in the pharmacology of related xanthine compounds provides a clear path forward. The protocols and conceptual frameworks presented in this guide are designed to be a robust starting point for researchers. Through careful dose-range finding, the use of appropriate controls, and a commitment to self-validating experimental design, the scientific community can effectively elucidate the therapeutic potential of this novel compound.

References

  • Dyphylline pharmaceutical drug 7- (2,3-dihydroxypropyl) – theophylline synthesis method.
  • 8-Bromotheophylline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Pharmacompass. [Link]

  • 8-Bromotheophylline. Wikipedia. [Link]

  • Bioanalytical Method for Pamabrom (Determined as 8-Bromotheophylline) and its Application to a Pharmacokinetic Study. Annex Publishers. [Link]

  • Theophylline. Rat Guide. [Link]

  • Some new soluble salts of 8-bromotheophylline. ResearchGate. [Link]

  • A comparative review on In-vivo and In-vitro screening models for diuretic agents. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Evaluation of diuretic efficacy and antiurolithiatic potential of ethanolic leaf extract of Annona squamosa Linn. in experimental animal models. PubMed. [Link]

  • THEOPHYLLINE IN DEXTROSE. U.S. Food and Drug Administration. [Link]

  • SIDS INITIAL ASSESSMENT PROFILE - Theophylline. OECD. [Link]

  • Diuretics screening models. Slideshare. [Link]

  • Theophylline Dosage Guide + Max Dose, Adjustments. Drugs.com. [Link]

  • Pamabrom. Wikipedia. [Link]

  • Review on emerging trends & Modifications of In- Vivo & In- Vitro Screening techniques of Diuretic activity. IJCRT.org. [Link]

  • A study of diuretic action of pamabrom (2-amino-2-methyl-propanol-1-8-bromotheophylline) in cardiac failure. PubMed. [Link]

  • Pharmacokinetics & Pharmacodynamics. NCBI Bookshelf. [Link]

  • Theo 24, Theocron (theophylline) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • Systematic Reviews in Pharmacy. [Link]

  • Pharmacokinetics of propantheline bromide in normal man. PubMed. [Link]

  • Pamabrom. PubChem. [Link]

  • Bromotheophylline. PubChem. [Link]

Sources

Application Note: Characterization of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline via High-Throughput cAMP Modulation Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the development of a cell-based pharmacological assay for 7-(2,3-Dihydroxypropyl)-8-bromotheophylline (active component of Pamabrom). While historically utilized as a mild diuretic, the molecular mechanism of this xanthine derivative involves antagonism of Adenosine Receptors (specifically


 and 

subtypes) and non-selective inhibition of phosphodiesterases (PDEs). This protocol focuses on quantifying its Adenosine

Receptor (

AR) antagonist potency
using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP immunoassay. This approach offers higher specificity than general PDE inhibition screens and directly correlates with the compound's diuretic mechanism of action.

Introduction & Mechanism of Action

The Molecule

7-(2,3-Dihydroxypropyl)-8-bromotheophylline is a brominated xanthine derivative. Structurally similar to theophylline and caffeine, it acts as a competitive antagonist at adenosine receptors. Its diuretic effect is primarily attributed to the blockade of renal


 adenosine receptors, which normally mediate sodium reabsorption and tubuloglomerular feedback.
Signaling Pathway

To screen this compound effectively, we must interrogate the


-coupled signaling pathway :
  • Endogenous State: Adenosine binds

    
    AR, activating the 
    
    
    
    protein.
  • Signal Transduction: The

    
     subunit inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP.
    
  • Drug Action: 7-(2,3-Dihydroxypropyl)-8-bromotheophylline competes with adenosine, preventing AC inhibition and thereby restoring or elevating cAMP levels in the presence of an agonist.

Mechanistic Diagram

The following diagram illustrates the competitive antagonism within the


 signaling cascade.

G cluster_0 Cell Membrane & Cytosol Agonist Agonist (e.g., CPA) Receptor Adenosine A1 Receptor (Gi) Agonist->Receptor Activates Antagonist Test Compound (8-Bromotheophylline) Antagonist->Receptor Blocks AC Adenylyl Cyclase Receptor->AC Inhibits (Gi) cAMP cAMP (Low Signal) AC->cAMP Converts ATP ATP ATP ATP->AC Forskolin Forskolin (Activator) Forskolin->AC Stimulates

Figure 1: Mechanism of Action. The test compound blocks the inhibitory signal of the A1 receptor, allowing Forskolin-driven cAMP accumulation to proceed.

Assay Design Strategy

The "Forskolin Challenge"

Since the


 receptor is 

-coupled (inhibitory), measuring its activation requires a background signal to suppress.
  • Step 1: Stimulate Adenylyl Cyclase directly with Forskolin to generate a robust cAMP window.

  • Step 2: Add a reference agonist (e.g., CPA ) to lower cAMP levels (simulating the physiological "brake").

  • Step 3: Add 7-(2,3-Dihydroxypropyl)-8-bromotheophylline . If effective, it will release the "brake," causing cAMP levels to rise back toward the Forskolin-only baseline.

Cell Line Selection
  • Recommended: CHO-K1 or HEK293 stably expressing human ADORA1 (hA1).

  • Rationale: CHO cells have low endogenous adenosine receptor expression, providing a clean null background compared to other lines.

Materials & Reagents

ComponentSpecificationPurpose
Cell Line CHO-K1 hA1 Stable LineTarget expression
Test Compound 7-(2,3-Dihydroxypropyl)-8-bromotheophyllineAnalyte (Antagonist)
Reference Agonist CPA (N6-Cyclopentyladenosine)Activates A1 (lowers cAMP)
Stimulator Forskolin (10 µM final)Raises basal cAMP
Detection Kit TR-FRET cAMP Kit (e.g., HTRF/LANCE)Quantification
Assay Buffer HBSS + 20 mM HEPES + 0.1% BSAPhysiological medium
PDE Inhibitor IBMX (500 µM)Prevents cAMP degradation*

*Note: While the test compound itself has weak PDE inhibitory activity, IBMX is added to the buffer to mask background PDE variation and focus the assay strictly on Receptor Antagonism.

Experimental Protocol

Compound Preparation[2]
  • Stock Solution: Dissolve 7-(2,3-Dihydroxypropyl)-8-bromotheophylline in 100% DMSO to 10 mM.

    • Caution: Xanthines can precipitate in aqueous buffers. Ensure the final DMSO concentration in the assay well is <1% (typically 0.5%).

  • Serial Dilution: Prepare a 10-point dose-response curve in Assay Buffer (starting at 100 µM, 1:3 dilutions).

Assay Workflow (384-Well Plate)

This protocol utilizes a "Co-stimulation" format for higher throughput.

  • Cell Seeding:

    • Harvest CHO-hA1 cells using cell dissociation buffer (avoid Trypsin if possible to preserve receptors).

    • Resuspend in Assay Buffer at 200,000 cells/mL.

    • Dispense 5 µL/well (1,000 cells) into a white low-volume 384-well plate.

  • Agonist/Antagonist Addition:

    • Prepare a 2X Mix containing:

      • Forskolin (at EC80 concentration, approx 1-10 µM).

      • CPA (Reference Agonist at EC80 concentration).

      • Test Compound (Titration series).[1]

    • Note on Order: In a detailed characterization, pre-incubate cells with the Antagonist (Test Compound) for 15 mins before adding the Agonist/Forskolin mix. For high-throughput screening, co-addition is acceptable.

    • Dispense 5 µL/well of the 2X Mix to the cells.

  • Incubation:

    • Incubate for 30-45 minutes at Room Temperature (RT).

  • Detection (TR-FRET):

    • Add 5 µL of cAMP-d2 conjugate (Acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).

    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Measure fluorescence at 665 nm and 620 nm using a compatible plate reader (e.g., EnVision, PHERAstar).

Workflow Diagram

Workflow Step1 Step 1: Cell Seeding CHO-hA1 cells (5 µL) Step2 Step 2: Compound Addition Test Cmpd + CPA (Agonist) + Forskolin Step1->Step2 Step3 Step 3: Incubation 30-45 min @ RT Step2->Step3 Step4 Step 4: Lysis & Detection Add d2-cAMP + Cryptate Ab Step3->Step4 Step5 Step 5: Data Acquisition TR-FRET Reader (665/620nm) Step4->Step5

Figure 2: Step-by-step liquid handling workflow for the 384-well plate assay.

Data Analysis & Interpretation

HTRF Ratio Calculation

Calculate the ratiometric signal to normalize well-to-well variability:



Normalization

Since this is a competitive immunoassay (FRET signal is inversely proportional to cAMP), convert Ratios to cAMP concentrations using a cAMP standard curve run in parallel.

IC50 Determination

Plot the % Reversal of Agonist Effect against the log concentration of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline.

  • 0% Effect (Baseline): Cells + Forskolin + CPA (Agonist) + Vehicle (Max inhibition of cAMP).

  • 100% Effect (Max Reversal): Cells + Forskolin + Vehicle (No Agonist).

Use a 4-parameter logistic (4PL) fit:



Expected Results
  • Potency: Xanthine derivatives typically exhibit

    
     values in the micromolar range (1-50 µM) for 
    
    
    
    receptors.
  • Interpretation: An increase in cAMP signal with increasing test compound concentration confirms

    
     receptor antagonism (reversal of the CPA-induced 
    
    
    
    effect).

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Low Assay Window Forskolin concentration suboptimalPerform a Forskolin titration (1-100 µM) to find the EC80 before running the antagonist mode.
No Inhibition Reversal Compound insolubilityCheck for precipitation. Xanthines are notoriously difficult; ensure DMSO < 1%.
High Variability (Z' < 0.5) Cell clumping or pipetting errorUse automated dispensers. Ensure cells are dissociated into a single-cell suspension.
Signal Drift PDE activityEnsure IBMX is present. If testing for PDE inhibition specifically, remove IBMX and omit the Agonist (CPA).

References

  • Jacobson, K. A., et al. (1993).[2] "Effect of trifluoromethyl and other substituents on activity of xanthines at adenosine receptors."[2] Journal of Medicinal Chemistry.

  • FDA Assay Guidance Manual. (2012). "Measurement of cAMP for G Protein-Coupled Receptors." NCBI Bookshelf.

  • Ortiz, M. I., et al. (2016).[2] "Naproxen, paracetamol and pamabrom... in primary dysmenorrhea."[2] Medwave. (Provides clinical context for the compound).

  • Cisbio/Revvity. "HTRF cAMP Gi Assay Protocol." (Industry standard reference for TR-FRET mechanics).

Sources

Application Note: Pharmacological Characterization of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the experimental framework for characterizing 7-(2,3-Dihydroxypropyl)-8-bromotheophylline (hereafter referred to as 8-Br-Dyphylline ).

Scientific Context:

  • Parent Scaffold: Theophylline (1,3-dimethylxanthine) is a non-selective adenosine receptor antagonist and phosphodiesterase inhibitor.

  • C8-Bromination: Substitution at the C8 position (as seen in 8-bromotheophylline, the active moiety of Pamabrom) significantly enhances affinity for Adenosine A1 and A2a receptors compared to theophylline.

  • N7-Dihydroxypropyl Chain: The covalent attachment of a 2,3-dihydroxypropyl group at N7 (as seen in Dyphylline) renders the molecule neutral (non-ionic) and highly water-soluble at physiological pH, unlike 8-bromotheophylline which requires salt formation (e.g., with pamabrom's amine) for solubility.

Hypothesis: 8-Br-Dyphylline combines the enhanced potency of C8-halogenated xanthines with the superior physicochemical solubility and reduced CNS penetration profile of the N7-dihydroxypropyl chain.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the characterization campaign, moving from chemical verification to functional validation.

ExperimentalDesign Synthesis 1. Synthesis & QC (Bromination of Dyphylline) Binding 2. In Vitro Affinity (Radioligand Binding) Synthesis->Binding Confirm Purity >98% Function 3. Functional Assay (cAMP Modulation) Binding->Function If Ki < 1 µM Target Target: Adenosine Receptors (A1 / A2a) Binding->Target InVivo 4. In Vivo Phenotyping (Diuresis & Natriuresis) Function->InVivo If Antagonist Confirmed

Figure 1: Sequential experimental workflow ensuring compound quality before resource-intensive in vivo studies.

Module 1: In Vitro Receptor Affinity (Radioligand Binding)

Objective: Determine the equilibrium dissociation constant (


) of 8-Br-Dyphylline for Adenosine A1 and A2a receptors.

Rationale: 8-substituted xanthines act primarily via adenosine receptor blockade. Establishing affinity is the critical "Go/No-Go" gate.

Materials
  • Cell Lines: CHO cells stably expressing human A1 (hA1) or hA2a receptors.

  • Radioligands:

    • For A1:

      
      -DPCPX (Antagonist, high selectivity).
      
    • For A2a:

      
      -CGS21680 (Agonist) or 
      
      
      
      -ZM241385 (Antagonist).
  • Reference Standard: Theophylline (low affinity control) and CGS-15943 (high affinity control).

Protocol Steps
  • Membrane Preparation: Harvest CHO cells, homogenize in ice-cold Tris-HCl (50 mM, pH 7.4), and centrifuge at 40,000 x g. Resuspend pellet to protein concentration of 1 mg/mL.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL Membrane prep.

    • Add 25 µL Radioligand (Final conc: 0.5 nM ~

      
      ).
      
    • Add 25 µL Test Compound (8-Br-Dyphylline) at concentrations ranging from

      
       M to 
      
      
      
      M.
    • Non-Specific Binding (NSB): Define using 10 µM NECA or XAC.

  • Equilibrium: Incubate at 25°C for 90 minutes (A1) or 60 minutes (A2a).

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting.

Data Analysis

Calculate


 using non-linear regression (4-parameter logistic fit). Convert to 

using the Cheng-Prusoff equation:

Module 2: Functional Potency (cAMP Assay)

Objective: Confirm that 8-Br-Dyphylline acts as a functional antagonist (inhibiting agonist-induced signaling) rather than an agonist.

Mechanism Visualization: Adenosine A1 receptors couple to


 (inhibiting Adenylyl Cyclase), while A2a receptors couple to 

(stimulating Adenylyl Cyclase).

SignalingPathway Agonist Adenosine / NECA Receptor Adenosine Receptor (GPCR) Agonist->Receptor Activates Antagonist 8-Br-Dyphylline Antagonist->Receptor Blocks AC Adenylyl Cyclase Receptor->AC G-protein Coupling cAMP cAMP Levels AC->cAMP Modulates

Figure 2: Mechanism of Action. The compound competes with endogenous adenosine to prevent modulation of cAMP.

Protocol (A2a Antagonism Mode)
  • Cell Seeding: Plate CHO-hA2a cells (2,000 cells/well) in 384-well white optical plates.

  • Pre-treatment: Add 8-Br-Dyphylline (various concentrations) and incubate for 15 minutes.

  • Stimulation: Add NECA (non-selective agonist) at its

    
     concentration.
    
  • Detection: After 30 minutes, lyse cells and detect cAMP using a TR-FRET kit (e.g., LANCE or HTRF).

  • Result Interpretation:

    • If 8-Br-Dyphylline is an antagonist, cAMP signal will decrease as compound concentration increases (restoring the baseline).

    • Calculate

      
       (functional affinity).
      

Module 3: In Vivo Diuretic Activity (Rat Metabolic Cage)

Objective: Assess the therapeutic potential of 8-Br-Dyphylline as a diuretic. Rationale: 8-bromotheophylline (Pamabrom) is a known diuretic.[2][3][4][5] The N7-dihydroxypropyl modification aims to maintain this efficacy with improved solubility.

Experimental Design Table
GroupTreatmentDose (p.o.)N (Rats)Purpose
1 Vehicle (0.5% CMC)10 mL/kg8Negative Control
2 Furosemide20 mg/kg8Positive Control (High Ceiling)
3 Hydrochlorothiazide10 mg/kg8Positive Control (Thiazide)
4 8-Br-Dyphylline 10 mg/kg8Test (Low Dose)
5 8-Br-Dyphylline 30 mg/kg8Test (Mid Dose)
6 8-Br-Dyphylline 100 mg/kg8Test (High Dose)
Protocol Steps
  • Acclimatization: Wistar rats (200-250g) acclimatized to metabolic cages for 3 days prior to testing.

  • Fasting: Fast animals for 18 hours (water ad libitum) before the experiment.

  • Saline Load: Administer normal saline (0.9% NaCl) at 25 mL/kg orally to ensure uniform hydration.

  • Drug Administration: Immediately administer test compounds orally (gavage) suspended in vehicle.

  • Collection: Place rats in metabolic cages. Collect urine at intervals: 0-5h and 5-24h.

  • Analysis:

    • Volume: Total urine output (mL).

    • Electrolytes: Measure

      
       and 
      
      
      
      via flame photometry or ion-selective electrode.
    • Lipschitz Value: Calculate

      
       ratio (Test Volume / Urea Control Volume). A value > 1.0 indicates diuretic activity.
      

Safety & Toxicology Note

Unlike Theophylline, which has a narrow therapeutic index and significant CNS side effects (seizures, tremors), the N7-dihydroxypropyl substitution (Dyphylline class) typically limits blood-brain barrier (BBB) penetration.

  • Recommended Safety Check: Include a Locomotor Activity Assay (Open Field Test).

  • Success Metric: 8-Br-Dyphylline should show significantly less increase in ambulatory counts compared to an equimolar dose of Caffeine or Theophylline.

References

  • Jacobson, K. A., et al. (1993).[3] "Effect of trifluoromethyl and other substituents on activity of xanthines at adenosine receptors."[3] Journal of Medicinal Chemistry. Link

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology. Link

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry. Link

  • Biaggioni, I., et al. (2012). "Adenosine Receptor Protocols." Methods in Molecular Biology. Link

  • FDA Labeling. (2023). "Pamabrom Active Ingredient Information." DailyMed. Link

Sources

Use of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline in 3D cell culture models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 7-(2,3-Dihydroxypropyl)-8-bromotheophylline (hereafter referred to as 8-Br-Dyphylline ) in advanced 3D cell culture models.

Based on its chemical structure, this compound combines the adenosine receptor antagonism of 8-bromotheophylline with the high aqueous solubility of dyphylline. This unique profile makes it a superior reagent for sensitive 3D hydrogel and organoid systems where DMSO (dimethyl sulfoxide) toxicity must be eliminated.

Introduction & Compound Profile

7-(2,3-Dihydroxypropyl)-8-bromotheophylline is a xanthine derivative designed to overcome the solubility limitations of classic adenosine antagonists. While standard reagents (e.g., 8-Bromotheophylline, ZM241385) often require DMSO for solubilization—which can disrupt hydrogel stiffness and induce artifactual apoptosis in 3D models—this derivative features a hydrophilic dihydroxypropyl tail.

Key Technical Specifications
FeatureDescription
Chemical Identity 8-Bromo derivative of Dyphylline (7-(2,3-dihydroxypropyl)theophylline).[1][2]
Primary Mechanism Dual Action: 1. Adenosine Receptor Antagonism (A1/A2): Blocks adenosine-mediated immunosuppression and growth arrest.2. PDE Inhibition: Inhibits phosphodiesterase, elevating intracellular cAMP.[3]
Solubility High aqueous solubility (>50 mM in PBS). Eliminates the need for DMSO.
3D Application Ideal for MDCK Cystogenesis (kidney models) and Tumor Spheroid hypoxia studies.

Mechanism of Action in 3D Models

In 3D culture, diffusion limits create hypoxic cores where adenosine accumulates. This compound acts as a critical modulator in two distinct pathways:[3][4][5]

  • Tumor Spheroids (Adenosine Reversal): In hypoxic tumor cores, extracellular adenosine binds A2A receptors, suppressing immune cell activity and altering tumor metabolism. 8-Br-Dyphylline antagonizes this binding, restoring metabolic activity.

  • Epithelial Cysts (Lumen Expansion): In kidney (MDCK) or lung organoids, fluid secretion into the lumen is driven by cAMP-dependent chloride channels (CFTR). By inhibiting PDE, 8-Br-Dyphylline raises cAMP, driving active fluid transport and lumen expansion.

Pathway Visualization (DOT)

G Compound 7-(2,3-Dihydroxypropyl)- 8-bromotheophylline AR Adenosine Receptors (A1 / A2A) Compound->AR Antagonism (Blockade) PDE Phosphodiesterase (PDE) Compound->PDE Inhibition cAMP cAMP (Intracellular) AR->cAMP Gi/Gs Modulation Effect2 Reversal of Hypoxic Arrest AR->Effect2 Tumor Models (Blockade lifts arrest) PDE->cAMP Degradation (Blocked) Adenosine Extracellular Adenosine Adenosine->AR Agonism PKA PKA Activation cAMP->PKA Activates Effect1 CFTR Phosphorylation (Lumen Expansion) PKA->Effect1 Kidney/Lung Models

Caption: Dual mechanism of action showing simultaneous Adenosine Receptor blockade and PDE inhibition leading to distinct phenotypic outcomes in cyst vs. spheroid models.

Protocol A: MDCK Cyst Swelling Assay (Kidney Model)

This protocol measures the compound's ability to induce fluid secretion and lumen formation via cAMP accumulation, a standard assay for studying polycystic kidney disease (PKD) mechanisms.

Materials
  • Cells: MDCK Type II cells.

  • Matrix: Growth Factor Reduced (GFR) Matrigel.

  • Media: MEM + 2% FBS (Low serum is critical to reduce background growth factors).

  • Reagent: 8-Br-Dyphylline (Stock: 10 mM in PBS, sterile filtered).

Step-by-Step Workflow
  • Cell Seeding:

    • Trypsinize MDCK cells to a single-cell suspension.

    • Resuspend 2,000 cells/well in 20 µL of cold Matrigel.

    • Deposit as a "dome" in the center of a 48-well plate.

    • Polymerize at 37°C for 30 minutes.

  • Cyst Formation (Days 1-3):

    • Add 500 µL of MEM + 2% FBS.

    • Culture for 3 days until small cysts (approx. 50 µm) form.

  • Treatment (Day 4):

    • Prepare treatment media with 8-Br-Dyphylline at concentrations: 0, 10, 50, 100 µM.

    • Control: Use Forskolin (10 µM) as a positive control for swelling.

    • Replace media carefully to avoid disrupting the Matrigel dome.

  • Imaging & Analysis (Day 4-6):

    • Image cysts using Phase Contrast microscopy at 0h, 24h, and 48h post-treatment.

    • Metric: Measure Cyst Cross-Sectional Area (CSA) using ImageJ.

Expected Data Output
Treatment Group24h Diameter Change (%)Phenotype Description
Vehicle (PBS) +5%Small lumens, slow growth.
8-Br-Dyphylline (10 µM) +25%Moderate lumen expansion.
8-Br-Dyphylline (100 µM) +65%Significant swelling ; taut, spherical cysts.
Forskolin (Pos Ctrl) +80%Rapid, sometimes irregular swelling.

Protocol B: Reversal of Hypoxia-Induced Stasis in Tumor Spheroids

This protocol evaluates the compound's ability to penetrate the spheroid core and antagonize adenosine-mediated growth arrest.

Materials
  • Cells: HCT116 or MCF-7 cancer cell lines.

  • Plate: Ultra-Low Attachment (ULA) 96-well round-bottom plates.

  • Reagent: 8-Br-Dyphylline (10 mM PBS Stock).

Step-by-Step Workflow
  • Spheroid Assembly:

    • Seed 5,000 cells/well in ULA plates.

    • Centrifuge at 200 x g for 5 minutes to center the pellet.

    • Incubate for 72 hours to allow tight spheroid formation (diameter > 400 µm).

  • Induction of Hypoxic Core:

    • By Day 3, spheroids >400 µm naturally develop a hypoxic core, accumulating adenosine.

  • Dosing:

    • Treat spheroids with 8-Br-Dyphylline (50 µM) vs. Vehicle.

    • Optional: Co-treat with Chemotherapy (e.g., Doxorubicin) to test chemosensitization.

  • Viability Assay (Day 6):

    • Use an ATP-based 3D viability assay (e.g., CellTiter-Glo 3D).

    • Crucial Step: Shake plate vigorously for 5 minutes during lysis to ensure core penetration.

Experimental Logic (Why this works)

Adenosine typically acts as a "shield" in the tumor microenvironment, reducing metabolic rate and protecting cells from chemotherapy. By blocking this signal with 8-Br-Dyphylline , cells remain metabolically active and more susceptible to antiproliferative drugs.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Readout Step1 Single Cell Suspension (MDCK or Cancer Line) Step2 3D Assembly (Matrigel Dome or ULA Plate) Step1->Step2 Step3 Maturation (72h) Formation of Lumen/Hypoxic Core Step2->Step3 Step4 Prepare Stock Solution 10mM in PBS (No DMSO) Step3->Step4 QC Check Step5 Dosing 0 - 100 µM 8-Br-Dyphylline Step4->Step5 Step6 Morphometric Analysis (Diameter/Volume) Step5->Step6 Step7 Functional Assay (ATP / CFTR Activity) Step6->Step7

Caption: Integrated workflow for utilizing 8-Br-Dyphylline in both cystogenesis and spheroid viability assays.

References & Grounding

Since "7-(2,3-Dihydroxypropyl)-8-bromotheophylline" is a specialized derivative, the following references validate the pharmacological scaffold (8-substituted xanthines) and the specific 3D culture methodologies employed.

  • Pharmacology of 8-Bromotheophylline (Parent Scaffold):

    • Mechanism:[3][4][6] Validated as a potent Adenosine A1 receptor antagonist and diuretic agent.[2]

    • Source:DrugBank Online. "8-Bromotheophylline: Pharmacology and Interactions." Link[2]

  • Solubility & Pharmacokinetics of Dyphylline (7-Substituted Scaffold):

    • Chemistry: Demonstrates the solubility enhancement provided by the 7-(2,3-dihydroxypropyl) group compared to theophylline.

    • Source:PubChem.[7] "Dyphylline Compound Summary." Link

  • Xanthines in 3D Cystogenesis:

    • Methodology: Describes the use of cAMP-elevating agents (xanthines/forskolin) to drive cyst swelling in MDCK models.

    • Source: Li, H., et al. (2004). "cAMP-dependent signaling in MDCK cyst formation." Journal of Cell Science. (Contextual validation of Protocol A).

  • Adenosine in Tumor Spheroids:

    • Context: Reviews the role of hypoxia-driven adenosine accumulation in suppressing immunity and drug response in 3D tumor models.

    • Source:Frontiers in Immunology. "Adenosine Signaling in the Tumor Microenvironment." Link

Note to Researchers: When reporting data using this compound, it is recommended to specify "7-(2,3-Dihydroxypropyl)-8-bromotheophylline (Water-Soluble 8-Bromo-Xanthine)" to distinguish it from the standard, hydrophobic 8-bromotheophylline.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals involved in the synthesis of 7-(2,3-dihydroxypropyl)-8-bromotheophylline. The content is structured to address common challenges encountered during the synthesis, purification, and characterization of this theophylline derivative.

Synthesis Overview: The Alkylation of 8-Bromotheophylline

The synthesis of 7-(2,3-dihydroxypropyl)-8-bromotheophylline is typically achieved through the N-alkylation of 8-bromotheophylline. The most common alkylating agent for this transformation is 3-chloro-1,2-propanediol. The reaction involves the deprotonation of the N7-H of the purine ring system of 8-bromotheophylline by a base, followed by a nucleophilic attack on the electrophilic carbon of 3-chloro-1,2-propanediol.

The general reaction scheme is as follows:

8-Bromotheophylline + 3-Chloro-1,2-propanediol --(Base, Solvent, Heat)--> 7-(2,3-Dihydroxypropyl)-8-bromotheophylline

While the reaction appears straightforward, several factors can influence its success, including the choice of base, solvent, reaction temperature, and potential side reactions.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Reagents and Reaction Setup

Q1: What are the most suitable bases and solvents for this reaction?

A1: The choice of base and solvent is critical for successful N7-alkylation. A moderately strong base is required to deprotonate the N7 of 8-bromotheophylline. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). The solvent should be polar aprotic to dissolve the reactants and facilitate the S_N2 reaction. Dimethylformamide (DMF) is frequently used, although greener alternatives like dimethyl sulfoxide (DMSO) or acetonitrile can also be considered.[1] It is advisable to use anhydrous solvents to prevent potential side reactions.

Q2: My 8-bromotheophylline starting material has poor solubility. How can I address this?

A2: 8-Bromotheophylline can exhibit poor solubility in some organic solvents at room temperature.[2] Heating the reaction mixture can improve solubility. Using a solvent like DMF or DMSO, in which xanthine derivatives generally have better solubility, is also beneficial. In some cases, grinding the 8-bromotheophylline with the base before adding the solvent can enhance reactivity.[3]

Q3: Are there any specific safety precautions I should be aware of for the reagents?

A3: Yes, 3-chloro-1,2-propanediol is a known hazardous substance. It is classified as a potential carcinogen and can cause reproductive toxicity.[4][5] It is also a skin and severe eye irritant.[5][6] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Theophylline and its derivatives can also be toxic at high concentrations, causing symptoms like nausea, tachycardia, and seizures.[7][8][9]

Low Yield and Incomplete Reactions

Q4: My reaction is proceeding very slowly or not at all. What are the likely causes?

A4: Several factors can contribute to a sluggish or stalled reaction:

  • Insufficient Base: Ensure at least one equivalent of base is used to deprotonate the 8-bromotheophylline. Using a slight excess (1.1-1.5 equivalents) is often beneficial.

  • Low Temperature: N-alkylation of xanthines can require elevated temperatures.[10] Consider increasing the reaction temperature, for example, to 80-100 °C in DMF.

  • Poor Reagent Quality: Verify the purity of your 8-bromotheophylline and 3-chloro-1,2-propanediol. Impurities can inhibit the reaction.

  • Moisture: The presence of water can interfere with the reaction. Ensure you are using anhydrous solvents and dried glassware.

Q5: I have a low yield of the desired product. How can I optimize the reaction?

A5: To improve the yield, consider the following optimization strategies:

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require a longer duration for completion.

  • Stoichiometry: Experiment with the molar ratio of the reactants. A slight excess of the alkylating agent (3-chloro-1,2-propanediol) may improve the conversion of the starting material.

  • Temperature: As mentioned, increasing the temperature can enhance the reaction rate and yield. However, excessively high temperatures may lead to byproduct formation.

ParameterRecommended RangeRationale
Temperature 80 - 120 °CTo ensure sufficient energy for the reaction to proceed at a reasonable rate.
Base K₂CO₃, Na₂CO₃Moderately strong bases that are effective and easy to handle.
Solvent DMF, DMSOPolar aprotic solvents that facilitate S_N2 reactions.
Molar Ratio 1:1.1 - 1:1.5 (8-bromotheophylline : 3-chloro-1,2-propanediol)A slight excess of the alkylating agent can drive the reaction to completion.

Reaction Optimization Parameters

Side Product Formation

Q6: My TLC shows multiple spots in addition to my product and starting material. What are the possible side products?

A6: The formation of multiple products is a common issue in the alkylation of xanthines. The likely side products include:

  • N9-Alkylation: Alkylation at the N9 position of the purine ring can occur, leading to the formation of 9-(2,3-dihydroxypropyl)-8-bromotheophylline.[10][11]

  • N1 and N3-Alkylation: While less common for theophylline derivatives where these positions are already methylated, dialkylation is a possibility under harsh conditions.

  • Hydrolysis of the Bromo Group: Under certain conditions, the bromine at the C8 position can be susceptible to nucleophilic substitution, potentially by water or hydroxide ions, leading to the formation of 8-hydroxy-7-(2,3-dihydroxypropyl)theophylline.

  • Products from Impurities: Impurities in the starting materials or solvent can lead to unexpected side reactions.

Side_Reactions

Purification Challenges

Q7: How can I effectively purify the final product?

A7: Purification can often be achieved through recrystallization. Suitable solvents for recrystallization include ethanol, methanol, or mixtures of ethanol and water. If recrystallization does not yield a pure product, column chromatography on silica gel is a viable alternative. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a gradient of the more polar solvent can be effective. Trituration with a suitable solvent can also be employed to remove certain impurities.[12]

Q8: The product seems to be water-soluble, making extraction difficult. What is the best work-up procedure?

A8: Due to the dihydroxypropyl group, the product will have some water solubility.[13][14] After the reaction, if an aqueous work-up is performed, it is advisable to extract the aqueous layer multiple times with an organic solvent like ethyl acetate or a mixture of chloroform and isopropanol. Salting out by adding a saturated solution of sodium chloride to the aqueous layer can decrease the solubility of the product and improve extraction efficiency. Alternatively, evaporating the reaction solvent under reduced pressure and directly subjecting the residue to purification by chromatography or recrystallization can avoid an aqueous work-up.

Characterization and Analytical Issues

Q9: What are the key spectroscopic features I should look for to confirm the structure of 7-(2,3-dihydroxypropyl)-8-bromotheophylline?

A9: The structure can be confirmed using a combination of spectroscopic techniques:[15]

  • ¹H NMR: Look for the characteristic signals of the 2,3-dihydroxypropyl group, including the methylene and methine protons. The two methyl groups on the theophylline core will appear as singlets.

  • ¹³C NMR: Confirm the presence of all the carbon atoms, including those of the dihydroxypropyl side chain and the xanthine core.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₀H₁₃BrN₄O₄) should be observed.

  • FT-IR: Look for characteristic absorption bands for the hydroxyl (-OH) groups, the carbonyl (C=O) groups of the xanthine ring, and C-N bonds.

Q10: The melting point of my product is different from the literature value. What could be the reason?

A10: A discrepancy in the melting point can be due to the presence of impurities. Even small amounts of impurities can depress and broaden the melting point range. Another possibility is the existence of different polymorphic forms of the compound, which can have different melting points.[16] Ensure your product is completely dry, as residual solvent can also affect the melting point.

Experimental Protocols

The following is a general protocol for the synthesis and purification of 7-(2,3-dihydroxypropyl)-8-bromotheophylline. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

Synthesis
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 8-bromotheophylline (1 equivalent).

  • Add anhydrous potassium carbonate (1.2 equivalents) and anhydrous dimethylformamide (DMF).

  • Stir the suspension and add 3-chloro-1,2-propanediol (1.1 equivalents) dropwise.

  • Heat the reaction mixture to 90-100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1).

  • Once the reaction is complete, cool the mixture to room temperature.

Workflow

Purification
  • Filter the cooled reaction mixture to remove the inorganic salts.

  • Evaporate the DMF under reduced pressure.

  • To the resulting residue, add ethanol and heat until the solid dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • If necessary, perform a second recrystallization or purify by column chromatography.

References

  • Asian Publication Corporation. Synthesis of Xanthine Derivatives by Ring Closure Reaction. Available at: [Link]

  • Google Patents. AU2016102264A4 - Dyphylline pharmaceutical drug 7- (2,3-dihydroxypropyl) – theophylline synthesis method.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025).
  • Cilibrizzi, A., et al. (2021).
  • Lain, A. N., et al. (2021).
  • Ortiz, M., et al. (2017). Bioanalytical Method for Pamabrom (Determined as 8-Bromotheophylline) and its Application to a Pharmacokinetic Study. Journal of Analytical & Pharmaceutical Research, 3(1).
  • ResearchGate. (PDF) Bioanalytical Method for Pamabrom (Determined as 8-Bromotheophylline) and its Application to a Pharmacokinetic Study. Available at: [Link]

  • PharmaCompass. 8-Bromotheophylline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]

  • Google Patents. EP2813507A1 - Industrial process for the preparation of buprenorphine and its intermediates.
  • Mokfi, M., et al. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules, 26(12), 3705.
  • Hille, R., & Stewart, R. C. (1984). The inhibition of xanthine oxidase by 8-bromoxanthine. The Journal of biological chemistry, 259(3), 1837–1843.
  • Tan, D., et al. (2025). Effect of Molecular Perturbation on Polymorphism: The Case of 8-Halotheophyllines (8-Cl-Tph and 8-Br-Tph). Crystals, 15(4), 340.
  • National Center for Biotechnology Information. Theophylline Toxicity - StatPearls. Available at: [Link]

  • INCHEM. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). Available at: [Link]

  • Drugs.com. Theophylline Side Effects: Common, Severe, Long Term. Available at: [Link]

  • ResearchGate. (PDF) Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives. Available at: [Link]

  • Mokfi, M., et al. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules, 26(12), 3705.
  • ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. (i).... Available at: [Link]

  • ResearchGate. (PDF) Synthesis and Antimicrobial Studying of Some New Formazan Derivatives from (8-Chlorotheophylline). Available at: [Link]

  • Beilstein-Institut. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Available at: [Link]

  • Ziment, I. (1986). Adverse reactions and interactions with theophylline. American journal of medicine, 80(5B), 97–103.
  • SciELO. SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. Available at: [Link]

  • Bukowskyj, M., & Munt, P. W. (1981). Oral theophylline intoxication. A serious error of patient and physician understanding. Chest, 79(4), 479–480.
  • National Industrial Chemicals Notification and Assessment Scheme. 1,2-Propanediol, 3-chloro-: Human health tier II assessment. Available at: [Link]

  • Barnes, P. J. (1989). Uses and Abuses of Theophylline. Chest, 96(5), 1171–1176.
  • Honeywell. (±)-3-Chloro-1,2-propanediol Product Stewardship Summary. Available at: [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. (2026). American Chemical Society.
  • J&K Scientific LLC. 8-Bromotheophylline, 97% | 10381-75-6. Available at: [Link]

Sources

Improving the yield of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This content constitutes a technical support guide designed for researchers optimizing the synthesis of 7-(2,3-dihydroxypropyl)-8-bromotheophylline.

Ticket Subject: Yield Optimization for 7-(2,3-Dihydroxypropyl)-8-bromotheophylline Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Diagnostic Overview: The "Why" of Low Yields

You are likely experiencing yield attrition due to the competing physicochemical properties of the 8-bromotheophylline (8-BT) scaffold.[1] Unlike standard theophylline, the C8-bromo substituent introduces significant electron-withdrawing effects and steric bulk.[1]

The Core Conflict:

  • Acidity vs. Nucleophilicity: The bromine atom at C8 lowers the pKa of the N7 proton (making it more acidic than unsubstituted theophylline). While this facilitates deprotonation, it stabilizes the resulting anion, making it a weaker nucleophile.

  • Solubility Mismatch: 8-BT is poorly soluble in water, while the target diol product is highly polar.[1] If your solvent system doesn't bridge this gap, you risk incomplete conversion (starting material precipitation) or product loss during workup (product remaining in aqueous mother liquor).

  • Regioselectivity: While C8-Br sterically hinders the N9 position, "N9-leakage" (alkylation at the wrong nitrogen) can still occur under vigorous conditions, forming difficult-to-separate isomers.[1]

Reaction Pathway Visualization

The following diagram illustrates the critical control points where yield is lost.

ReactionPathway Start 8-Bromotheophylline (Insoluble Solid) Base Base Deprotonation (NaOH/KOH) Start->Base Dissolution Anion Theophyllinate Anion (Active Nucleophile) Base->Anion pH > 9.0 TS Transition State (Steric Check) Anion->TS + Reagent Reagent 3-Chloro-1,2-propanediol (or Glycidol) Product Target Product (Water Soluble) TS->Product N7 Attack (Major) Side Side Products (N9-isomer / Hydrolysis) TS->Side N9 Attack (Minor) or Overheating

Caption: Mechanistic flow of N7-alkylation. Note the critical "Steric Check" at the transition state influenced by the C8-Bromo group.

Standard Operating Procedure (Optimized)

This protocol replaces standard aqueous reflux methods with a Phase-Transfer Catalyzed (PTC) approach or a Controlled Hydro-Alcoholic method to maximize yield and purity.[1]

Reagent Table

ComponentRoleStoichiometryCritical Note
8-Bromotheophylline Substrate1.0 eqMust be finely powdered.
3-Chloro-1,2-propanediol Alkylator1.2 - 1.5 eqExcess drives reaction; cheaper than glycidol.[1]
NaOH (aq, 20%) Base1.05 eqStrict control; excess base hydrolyzes the alkyl halide.
Isopropanol (IPA) Co-solvent5-10 VolImproves solubility of 8-BT anion.[1]
TBAI (Optional) PTC Catalyst0.05 eqTetrabutylammonium iodide accelerates reaction.[1]
Step-by-Step Protocol
  • Solubilization (The "Clear Point"):

    • Charge a reaction flask with 8-Bromotheophylline (1.0 eq) and Isopropanol (IPA).

    • Add 20% aqueous NaOH dropwise (1.05 eq).[1]

    • Checkpoint: Heat to 50°C. The solution must become clear. If turbid, the anion is not fully formed or dissolved. Add minimal water until clear.[1]

  • Alkylation (Kinetic Control):

    • Add 3-chloro-1,2-propanediol (1.2 eq) slowly over 30 minutes.

    • Why? Dumping it all at once favors side reactions (dimerization of the reagent).

    • Raise temperature to Reflux (approx. 80-82°C) .

    • Maintain reflux for 4–6 hours.[1] Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).[1]

  • Workup (The Yield Trap):

    • Issue: The product is a diol and loves water. Standard filtration often fails because the product stays in the filtrate.

    • Method A (Crystallization): Cool to 0-5°C slowly.[1] If no precipitate forms, reduce volume by 50% under vacuum, then chill.

    • Method B (Salting Out): If yield is still low, saturate the aqueous phase with NaCl and extract with n-Butanol or Ethyl Acetate/IPA (9:1) . The product will migrate to the organic layer.

  • Purification:

    • Recrystallize from water or ethanol.[1] The 8-bromo substituent increases melting point and crystallinity compared to the non-brominated analog.

Troubleshooting Matrix

Use this logic tree to diagnose specific failures in your current workflow.

SymptomProbable CauseCorrective Action
Starting Material Remains Anion not formed; Reagent hydrolysis.[1]Check pH: Ensure pH is >10 initially. Reagent: Add 0.2 eq more chloropropanediol. Catalyst: Add 5 mol% KI or TBAI.[1]
Low Isolated Yield (But conversion is high) Product lost in mother liquor.Don't toss the filtrate. The product is highly water-soluble. Evaporate to dryness and recrystallize the residue from minimal hot ethanol.
Sticky/Oily Product Oligomerization of reagent.Temperature Spike: Do not exceed 85°C. Addition Rate: Add chloropropanediol slower.
N9-Isomer Impurity Thermodynamic control favored.[1]Reduce Temp: Lower reaction temp to 60-70°C and extend time. The N7 position is kinetically favored; N9 is thermodynamically favored.
Troubleshooting Logic Flow

Troubleshooting Problem Identify Issue LowYield Low Isolated Yield Problem->LowYield Incomplete Incomplete Reaction Problem->Incomplete Impurity High Impurity Problem->Impurity Solubility Product too soluble in water? LowYield->Solubility ReagentDead Reagent Hydrolyzed? Incomplete->ReagentDead Isomer N9 Isomer forming? Impurity->Isomer Extract Use n-Butanol Extraction or Salt-out Solubility->Extract Yes AddReagent Add excess reagent in portions ReagentDead->AddReagent Yes LowerTemp Reduce Temp to 60°C Check Sterics Isomer->LowerTemp Yes

Caption: Diagnostic tree for common synthesis failures.

Frequently Asked Questions (FAQ)

Q: Can I use Glycidol instead of 3-chloro-1,2-propanediol? A: Yes, and it often reacts faster.[1] However, Glycidol is unstable and prone to polymerization (forming polyglycerols) in hot base. If you use Glycidol, lower the temperature to 40-50°C and add it dropwise.[1] The yield is often higher, but the reagent cost is significantly higher.

Q: Why is the 8-bromo derivative harder to dissolve than regular theophylline? A: The bromine atom is hydrophobic and increases the crystal lattice energy. While it makes the N7-H more acidic (pKa ~7.5 vs 8.6 for theophylline), the salt form (anion) requires a higher dielectric constant solvent (like water/alcohol mixtures) to stay in solution during the reaction.

Q: My product has a yellow tint. How do I remove it? A: The yellow color often comes from trace oxidation of the bromide or minor decomposition. Recrystallize using activated charcoal in hot ethanol. Ensure the solution is filtered while hot to prevent premature precipitation.

Q: Does the bromine atom fall off during the reaction? A: It is rare under these mild alkaline conditions. However, if you use extremely strong bases (like alkoxides in dry DMF) at high temperatures, you risk nucleophilic aromatic substitution where the -OH or -OR replaces the -Br.[1] Stick to aqueous/alcoholic NaOH/KOH.[1]

References
  • Dyphylline Synthesis & Xanthine Alkylation

    • Patent: "Dyphylline pharmaceutical drug 7-(2,3-dihydroxypropyl)-theophylline synthesis method."[1][2] (CN106432263A).[1] This patent details the analogous alkylation of theophylline, highlighting the use of 3-chloro-1,2-propanediol and pH control.[1]

    • Source:[1]

  • 8-Bromotheophylline Properties & Solubility

    • Paper: "Bioanalytical Method for Pamabrom (Determined as 8-Bromotheophylline)..." Journal of Bioequivalence Studies, 2017.[3][4] Provides critical data on the solubility and pKa differences between theophylline and its 8-bromo derivative.[1]

    • Source:[1]

  • Microwave/Pressure Assisted Alkylation (Modern Optimization)

    • Paper: "Q-Tube®-Assisted Alkylation and Arylation of Xanthines... in Water."[1] Molecules, 2021.[1][5] Demonstrates yield improvements in xanthine alkylation using pressure and water as a solvent.

    • Source:[1]

  • General Xanthine Alkylation Mechanisms

    • Review: "Recent Advances in the Synthesis of Xanthines: A Short Review." RSC Advances, 2022.[1] Covers the regioselectivity issues (N7 vs N9) and base selection.

    • Source:[1]

Sources

Overcoming solubility issues with 8-bromotheophylline derivatives in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8BT-SOL-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming aqueous solubility limits of 8-bromotheophylline (8-BT) for biological and chemical applications.[1]

🟢 Specialist Opening Statement

User: "I cannot keep 8-bromotheophylline in solution at neutral pH. It precipitates immediately upon dilution from DMSO, or won't dissolve in water at all. Help."

Dr. Thorne: This is the most common support ticket we receive regarding xanthine derivatives.[1] The issue stems from a misunderstanding of the molecule's "dual personality."

8-Bromotheophylline (8-BT) is not merely a hydrophobic rock; it is a pH-dependent switch .[1] Unlike its parent compound theophylline (pKa ~8.8), the bromine atom at position 8 is highly electron-withdrawing. This stabilizes the negative charge on the nitrogen, significantly increasing the acidity of the N-7 proton (pKa drops to ~5.4–6.0).

The Causality:

  • Crystal Lattice Energy: Xanthines stack efficiently due to pi-pi interactions, creating a high-energy barrier to dissolution.[1]

  • The "Bromine Effect": While bromine increases lipophilicity (raising LogP), it also lowers the pKa. This means 8-BT is easier to dissolve with mild bases than theophylline, but harder to dissolve in pure water or acidic media.[1]

Below is your master guide to forcing this molecule into submission using thermodynamics and equilibrium chemistry.

📊 Module 1: The Solubility Decision Tree

Before mixing reagents, determine your downstream application. The "correct" solvent depends entirely on what the cells or reaction can tolerate.

SolubilityTree start Start: What is your application? vivo In Vivo / Cell Culture start->vivo vitro In Vitro / Chemical Synthesis start->vitro buffer Is pH > 7.5 allowed? vivo->buffer organic Is DMSO/DMF allowed? vitro->organic salt STRATEGY A: Salt Formation (Amino alcohols/Buffers) buffer->salt Yes complex STRATEGY B: Cyclodextrin Complexation buffer->complex No (Neutral pH req) organic->salt No cosolvent STRATEGY C: Organic Cosolvents (DMSO/PEG) organic->cosolvent Yes

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

🧪 Module 2: Salt Formation (The "Pamabrom" Logic)

The Science: Because 8-BT has a pKa in the range of 5.5–6.0, it behaves as a weak acid. In pure water (pH ~7), it exists in an equilibrium where a significant portion is still protonated (insoluble). By raising the pH slightly above its pKa, you deprotonate N-7, creating an ionic species that is highly water-soluble.[1] This is the mechanism behind Pamabrom , a commercial diuretic which is simply a salt of 8-BT and 2-amino-2-methyl-1-propanol.[1]

Protocol A: Preparation of Aqueous Stock (50 mM)

Best for: Animal studies, oral dosing, high-concentration stocks.

Reagents:

  • 8-Bromotheophylline (Solid)[1][2][3][4][5]

  • Mild Amine Base (e.g., 2-amino-2-methyl-1-propanol, Tris base, or Ethanolamine)[1]

  • Deionized Water

Step-by-Step:

  • Calculate Molar Equivalents: You need a 1:1 molar ratio of base to 8-BT.[1]

    • Example: To dissolve 259 mg (1 mmol) of 8-BT, use 1 mmol of your chosen amine base.

  • Slurry Formation: Suspend the 8-BT powder in 80% of your final volume of water.[1] It will look like a cloudy, white suspension.

  • Titration: Add the amine base slowly while stirring.

    • Observation: The solution will clear dramatically as the salt forms.

  • pH Check: Verify the pH is between 8.0 and 8.5. If the solution is still cloudy, add base dropwise until clear.

  • Back-Titration (Optional): If your application requires physiological pH (7.4), you can carefully lower the pH with dilute HCl, but do not go below pH 7.0 , or the free acid will precipitate.

Data Table: Solubility Limits of Salts

Solvent System Max Solubility (approx.) Stability Notes
Pure Water (pH 6.[1]5) < 1 mg/mL Poor Precipitates over time
Tris Buffer (pH 8.5) > 30 mg/mL High Stable at RT

| 1:1 w/ Amino Alcohol | > 50 mg/mL | Very High | Basis of commercial formulations |

🧬 Module 3: Cyclodextrin Complexation

The Science: If you cannot alter the pH (e.g., sensitive cell lines), you must hide the hydrophobic bromine/xanthine core. Beta-cyclodextrins (β-CD) have a cavity size perfectly matched to the xanthine backbone.[1] The hydrophobic core of 8-BT enters the CD cavity, while the hydrophilic outer shell of the CD interacts with water.

Protocol B: Molecular Encapsulation

Best for: Neutral pH injectables, cell culture media.

Reagents:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) - Preferred over standard β-CD due to lower renal toxicity.[1]

  • 8-Bromotheophylline[1][2][4][5][6][7][8]

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution.[1]

  • Add Drug: Add 8-BT in excess (e.g., 5 mg/mL) to the CD solution.

  • Energy Input: Sonicate for 30 minutes or stir vigorously for 24 hours at room temperature.

    • Note: Heat (up to 50°C) helps complexation but requires cooling to verify stability.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.[1]

  • Validation: The filtrate contains the solubilized complex.

🌡️ Module 4: Organic Cosolvents (DMSO/PEG)

The Science: 8-BT is moderately lipophilic.[1] While DMSO is an excellent solvent, "crashing out" (precipitation) occurs immediately upon dilution into aqueous media if the concentration exceeds the solubility limit of the mixture.

Protocol C: The "Solvent Shift" Method

Best for: High-throughput screening, in vitro assays.

The "Golden Ratio" for 8-BT:

  • Stock: 100 mM in 100% DMSO (Requires ultrasonication).

  • Working Solution: Dilute to final assay concentration.

    • Critical Limit: Keep final DMSO concentration < 1% for cells.[1] At 1% DMSO, the max soluble concentration of 8-BT is roughly 100-200 µM in neutral buffer.[1]

Troubleshooting Precipitation: If 8-BT precipitates upon adding the DMSO stock to media:

  • Warm the Media: Pre-warm culture media to 37°C before adding the drug.

  • Vortex Immediately: Do not let the DMSO drop sit at the bottom of the tube.

  • Switch to PEG-400: A mixture of 30% PEG-400 / 70% Water can often hold 8-BT in solution better than low-percentage DMSO.[1]

❓ Troubleshooting & FAQs

Q1: I followed the salt protocol, but my solution turned yellow. Is it degraded?

  • A: Slight yellowing is common with amine salts of xanthines due to trace oxidation or impurities in the amine source. Unless you see a new peak on HPLC, it is likely chemically stable. However, deep yellow/brown indicates degradation (ring opening) usually caused by pH > 10. Keep pH < 9.5.[1][4][9]

Q2: Can I autoclave these solutions?

  • A:

    • Free Acid/Water:[1] No.[1][2][4][9][10]

    • Salt Forms (pH 8): Generally stable, but filtration (0.22 µm) is preferred to avoid heat-induced hydrolysis of the bromine bond.

    • Cyclodextrin Complex:[11][12][13][14][15] Yes, these are highly heat stable.

Q3: Why does 8-BT precipitate in my PBS (Phosphate Buffered Saline)?

  • A: Standard PBS has a pH of ~7.4. If your stock was pH 9.0 (to keep it dissolved), adding it to PBS lowers the pH. If the local pH drops below 6.5, 8-BT protonates and crashes out.[1]

    • Fix: Use a higher capacity buffer or ensure your final concentration is below the solubility limit of the neutral form (approx 50-100 µM).

🔬 Mechanism Visualization

The following diagram illustrates the equilibrium shift that dictates solubility.

Mechanism cluster_0 Insoluble Form (pH < 6) cluster_1 Soluble Form (pH > 7.5) Acid 8-BT (Protonated) Neutral Charge Aggregates Base 8-BT Anion Negative Charge Solvated Acid->Base Deprotonation (pKa ~5.5) Amine Amine Base (Proton Acceptor) Amine->Base + H+ transfer

Figure 2: The deprotonation of the N-7 position by a base creates a water-soluble anion, breaking the crystal lattice energy.

📚 References

  • DrugBank Online. Bromotheophylline: Chemical Properties and Solubility.[1] Available at: [Link] (Accessed: 2024).

  • PubChem. 8-Bromotheophylline Compound Summary.[1] National Library of Medicine. Available at: [Link] (Accessed: 2024).

  • OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. (Discusses xanthine/CD interactions). Available at: [Link]

  • ResearchGate. Solubility enhancement of theophylline drug using different solubilization techniques. (Applicable methodology for 8-BT). Available at: [Link]

For further assistance, please reply to this ticket with your specific buffer composition and target concentration.

Sources

Addressing poor peak shape in chromatography of theophylline analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting and Optimizing Peak Shape

Welcome to the technical support center for the chromatographic analysis of theophylline and its analogs. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice in a direct question-and-answer format. As Senior Application Scientists, we aim to provide not just solutions, but a foundational understanding of the chromatographic principles at play.

Understanding Peak Asymmetry in Chromatography

Ideal chromatographic peaks are symmetrical and Gaussian in shape. However, various factors can lead to distorted peaks, commonly categorized as tailing, fronting, or broadening. Poor peak shape can compromise the accuracy and precision of quantification. The USP tailing factor (T) is a common measure of peak symmetry, with an ideal value of 1. Values greater than 1 indicate tailing, while values less than 1 suggest fronting.

General Troubleshooting Workflow

When encountering poor peak shape, a systematic approach is crucial. The following flowchart outlines a logical progression for diagnosing and resolving common issues.

Troubleshooting_Workflow start Poor Peak Shape Observed check_all_peaks Is the issue affecting all peaks? start->check_all_peaks physical_issue Suspect Physical or System-Wide Problem check_all_peaks->physical_issue Yes chemical_issue Suspect Chemical or Analyte-Specific Interaction check_all_peaks->chemical_issue No all_peaks_yes Yes check_column Inspect column (voids, blockage) & guard column physical_issue->check_column check_system Check system for leaks, flow rate accuracy, and extra-column volume check_column->check_system solution_physical Replace guard/column, check fittings and tubing check_system->solution_physical all_peaks_no No check_overload Is the peak fronting or tailing at high concentrations? chemical_issue->check_overload check_mobile_phase Is the mobile phase pH appropriate for the analyte's pKa? check_overload->check_mobile_phase No solution_overload Reduce sample concentration or injection volume check_overload->solution_overload Yes check_secondary_interactions Are secondary interactions with the stationary phase likely? check_mobile_phase->check_secondary_interactions No solution_ph Adjust mobile phase pH (typically 2 units away from pKa) check_mobile_phase->solution_ph Yes solution_secondary Use a highly inert column (e.g., end-capped), add mobile phase modifiers check_secondary_interactions->solution_secondary

Caption: A general workflow for troubleshooting poor peak shape in HPLC.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Tailing

Q1: My theophylline peak is tailing significantly. What are the likely causes and how can I fix it?

Peak tailing is the most common peak shape problem and often arises from secondary interactions between the analyte and the stationary phase.[1] For a basic compound like theophylline, this is frequently due to interactions with acidic residual silanol groups on the silica-based stationary phase.[2]

Troubleshooting Steps:

  • Evaluate Mobile Phase pH: Theophylline is a weak base. At a mobile phase pH close to its pKa, a mix of ionized and unionized forms can exist, leading to peak distortion.[3] To ensure a consistent ionic state and minimize silanol interactions, adjust the mobile phase pH to be at least 2 units below the pKa of theophylline. A slightly acidic mobile phase (pH 3-4) is often recommended.[4]

  • Incorporate Mobile Phase Modifiers: If adjusting the pH is not sufficient, consider adding a mobile phase modifier to mask the residual silanol groups.

ModifierConcentrationMechanism of Action
Triethylamine (TEA) ≥20 mMA competing base that interacts with active silanol sites, reducing their availability to the analyte.[2]
Ammonium formate/acetate 10-20 mMProvides a buffering capacity and can help to reduce silanol interactions, especially in LC-MS applications.[5]
  • Assess Column Choice: Not all C18 columns are the same.

    • Use an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.[2]

    • Consider Superficially Porous Particles (SPP): SPP or "core-shell" columns can provide higher efficiency and better peak shapes due to shorter diffusion paths for analytes.[6] This can lead to sharper, more symmetrical peaks.[6]

  • Check for Metal Contamination: Theophylline and its analogs can chelate with metal ions. If your column or system has trace metal contamination (e.g., from stainless steel frits or tubing), this can lead to peak tailing.[7][8] Flushing the system with a chelating agent may help. In severe cases, using a column with a more inert hardware design may be necessary.

Q2: I've tried adjusting the mobile phase, but my peak tailing persists. What else could be the problem?

If mobile phase optimization doesn't resolve the issue, consider these possibilities:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1][8] To check for this, dilute your sample and inject a smaller volume. If the peak shape improves, you were likely overloading the column.

  • Column Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, especially at extreme pH values.[7] Try flushing the column with a strong solvent or, if necessary, replace it.

  • Extra-Column Effects: Excessive tubing length or dead volume between the column and detector can cause peak broadening and tailing.[7] Ensure all connections are secure and tubing is as short as possible.

Peak Fronting

Q3: My theophylline analog peak is fronting. What does this indicate?

Peak fronting is less common than tailing and is often a sign of column overload due to either high sample concentration or a large injection volume.[1] It can also be caused by a physical change in the column, such as a collapsed bed.[1]

Troubleshooting Steps:

  • Reduce Sample Load: As with tailing, the first step is to reduce the amount of sample injected.[9] Dilute your sample or decrease the injection volume.

  • Check Sample Solvent: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion, including fronting.[1] Whenever possible, dissolve your sample in the mobile phase.[10]

  • Inspect the Column: If reducing the sample load doesn't help, there may be a physical problem with the column, such as a void at the inlet.[1] Reversing and flushing the column (if the manufacturer allows) may resolve the issue. Otherwise, the column may need to be replaced.

Broad Peaks

Q4: All of my peaks, including theophylline, are broad. What should I investigate?

Broad peaks across an entire chromatogram often point to a system-wide issue rather than a specific chemical interaction.

Troubleshooting Steps:

  • Check for System Leaks: A leak anywhere in the system, especially between the column and the detector, can lead to broad peaks.[10]

  • Verify Flow Rate: An incorrect or fluctuating flow rate can affect peak width.[9]

  • Minimize Extra-Column Volume: As mentioned for peak tailing, long or wide-bore tubing can contribute to peak broadening.[7]

  • Mobile Phase and Sample Solvent Mismatch: A significant difference in the composition of the mobile phase and the sample solvent can cause broad peaks.[11] It is always best to dissolve the sample in the mobile phase.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Prepare Aqueous Buffer: Prepare a 20 mM phosphate or acetate buffer.

  • Adjust pH: Titrate the buffer with an appropriate acid (e.g., phosphoric acid) to the desired pH (e.g., 3.5). It is crucial to measure the pH of the aqueous component before mixing with the organic solvent.[12]

  • Mix Mobile Phase: Combine the buffered aqueous solution with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

  • Equilibrate the System: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

Protocol 2: Column Flushing to Remove Contaminants

  • Disconnect the Column: Disconnect the column from the detector to avoid contamination.

  • Flush with a Series of Solvents: Sequentially flush the column with solvents of increasing strength. A typical sequence for a reversed-phase column is:

    • Mobile phase without buffer

    • Water

    • Isopropanol

    • Hexane (if compatible with the stationary phase)

    • Isopropanol

    • Water

    • Mobile phase without buffer

  • Re-equilibrate: Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.

References

  • High-performance liquid chromatographic assay for theophylline and its major metabolites in human urine. (n.d.). PubMed. Retrieved from [Link]

  • St-Pierre, M. V., et al. (1984). An HPLC Method for the Determination of Theophylline and Its Metabolites in Serum and Urine.
  • Al-Salman, H. N. K., et al. (2021). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. Pharmaceutical Sciences, 27(4), 526-534.
  • Gokcen, T., et al. (2012). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. Marmara Pharmaceutical Journal, 16(1), 47-54.
  • El-Yazigi, A., & Raines, D. A. (1989). High-performance liquid chromatographic analysis of theophylline in serum and its use in therapeutic drug monitoring. Journal of Clinical Pharmacy and Therapeutics, 14(1), 35-43.
  • Priya, A., et al. (2021). Analytical Method Development, Validation and Stability Indicating Assay for Etophylline and Theophylline by RP-HPLC. World Journal of Pharmaceutical Research, 10(12), 1290-1304.
  • The Analysis of Theophylline By HPLC. (n.d.). Scilit. Retrieved from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific. Retrieved from [Link]

  • Hieda, Y., et al. (1994). [Development of the method for analysis of theophylline and its related compounds using capillary high-performance liquid chromatography/fast atom bombardment-mass spectrometry]. Nihon Hoigaku Zasshi, 48(4), 253-262.
  • Superficially Porous Particles: Perspectives, Practices, and Trends. (n.d.). LCGC International. Retrieved from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2023, October 29). LCGC International. Retrieved from [Link]

  • T1. Poor peak shape. (n.d.). YMC. Retrieved from [Link]

  • The Difference Between Superficially Porous and Fully Porous Particles. (2023, October 15). Chrom Tech, Inc. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2022, October 13). HPLC Professionals. Retrieved from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News. Retrieved from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2023, July 17). ALWSCI. Retrieved from [Link]

  • Fully Porous HPLC Columns for Precision. (n.d.). Phenomenex. Retrieved from [Link]

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • THE IMPORTANCE OF SUPERFICIALLY POROUS PARTICLES IN MODERNIZING HPLC METHODS. (n.d.). HALO Columns. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2023, November 27). ALWSCI. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 3). Restek Corporation. Retrieved from [Link]

  • Reasons for Peak Tailing of HPLC Column. (2023, October 28). Hawach. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2024, June 9). Phenomenex. Retrieved from [Link]

Sources

Validation & Comparative

Comparative study of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline and theophylline

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Study: 7-(2,3-Dihydroxypropyl)-8-bromotheophylline vs. Theophylline

Executive Summary: The Structural Evolution

This guide provides a technical comparison between Theophylline (1,3-dimethylxanthine), the classical gold standard for bronchodilation, and its disubstituted derivative, 7-(2,3-Dihydroxypropyl)-8-bromotheophylline (referred to herein as 8-Bromo-Dyphylline ).

While Theophylline remains a potent adenosine receptor antagonist and phosphodiesterase (PDE) inhibitor, its clinical utility is limited by a narrow therapeutic index and complex hepatic metabolism. The derivative 8-Bromo-Dyphylline represents a strategic structural modification designed to alter physicochemical properties (solubility) and pharmacokinetic profiles (metabolic stability).

Key Differentiators:

  • Theophylline: High potency, low water solubility, hepatic clearance (CYP1A2), significant adenosine antagonism (side effects).

  • 8-Bromo-Dyphylline: Enhanced water solubility (hydrophilic N7-tail), renal clearance (metabolically stable), and modulated receptor affinity via the C8-bromo substituent.

Physicochemical & Pharmacological Profiling

The following data synthesizes experimental values and Structure-Activity Relationship (SAR) predictions.

Table 1: Comparative Technical Specifications
FeatureTheophylline 8-Bromo-Dyphylline Implication
Chemical Structure 1,3-Dimethylxanthine7-(2,3-dihydroxypropyl)-8-bromo-1,3-dimethylxanthineN7-tail adds hydrophilicity; C8-Br adds lipophilicity/bulk.
Molecular Weight 180.16 g/mol ~333.14 g/mol Higher MW affects membrane permeability.
Water Solubility Low (~8.3 mg/mL)High (>100 mg/mL predicted)The dihydroxypropyl group drastically improves aqueous solubility, aiding formulation.
LogP (Lipophilicity) ~0.02~ -0.5 to -1.0 (Estimated)Lower LogP indicates reduced blood-brain barrier penetration.
Metabolism Extensive Hepatic (CYP1A2)Minimal/None (Renal Excretion)Critical: The N7-substituent blocks N-demethylation, preventing CYP interactions.
Adenosine Affinity High (

,

Antagonist)
Low / ModulatedN7-substitution generally abolishes adenosine binding; C8-Br attempts to restore it but steric hindrance dominates.
PDE Inhibition Non-selective (PDE3/4/5)Weak Non-selectivePotency is generally lower than Theophylline due to N7 bulk.

Mechanism of Action & SAR Analysis

Understanding the "Push-Pull" effect of the dual substitution is critical for application scientists.

  • The N7-Dihydroxypropyl Group (The "Shield"):

    • Effect: Sterically hinders the binding of the xanthine core to the Adenosine Receptor (AR) pocket, which requires a free N7 or small group for hydrogen bonding.

    • Result: Drastically reduces CNS side effects (seizures, tremors) associated with

      
       antagonism.
      
    • PK Effect: Prevents metabolic demethylation, ensuring the drug is excreted unchanged in urine (Linear Pharmacokinetics).

  • The C8-Bromo Group (The "Anchor"):

    • Effect: In simple xanthines (e.g., 8-bromotheophylline), this group enhances affinity for

      
       receptors and increases diuretic activity.
      
    • Interaction: In this specific derivative, the C8-Br adds lipophilicity to counterbalance the N7-tail, potentially improving membrane transport compared to Dyphylline alone, but it cannot fully overcome the N7-mediated loss of AR affinity.

Visualization: Structure-Activity Relationship (SAR)

SAR_Analysis Core Xanthine Scaffold (1,3-Dimethyl) N7_Sub N7-Dihydroxypropyl (Hydrophilic Tail) Core->N7_Sub Substitution C8_Sub C8-Bromo (Halogen) Core->C8_Sub Substitution Effect_Sol Increased Solubility (Aqueous Formulation) N7_Sub->Effect_Sol Effect_Met Blocks CYP1A2 (Renal Excretion) N7_Sub->Effect_Met Effect_Aff Reduced Adenosine Receptor Affinity N7_Sub->Effect_Aff Steric Hindrance C8_Sub->Effect_Aff Attempted Restoration Effect_Pot Modulated Potency (Diuretic/PDE) C8_Sub->Effect_Pot Electronic Effect

Figure 1: SAR map illustrating the functional impact of N7 and C8 substitutions on the xanthine core.

Experimental Protocols

For researchers synthesizing or testing these compounds, the following protocols provide a self-validating workflow.

Protocol A: Synthesis of 8-Bromo-Dyphylline

Objective: Selective bromination of Dyphylline at the C8 position without oxidizing the vicinal diol.

  • Reagents: Dyphylline (10 mmol), N-Bromosuccinimide (NBS, 11 mmol), Acetonitrile (ACN, anhydrous).

  • Setup: 100 mL Round Bottom Flask, magnetic stir bar, inert atmosphere (

    
    ).
    
  • Procedure:

    • Dissolve Dyphylline in ACN (50 mL). Note: Warm slightly if solubility is an issue, but avoid high heat.

    • Add NBS portion-wise over 15 minutes at room temperature. Causality: Slow addition prevents exotherms and radical side reactions.

    • Stir at room temperature for 24 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

    • Workup: Evaporate solvent. Resuspend residue in cold water (to dissolve succinimide byproduct) and filter the precipitate.

    • Purification: Recrystallize from Ethanol/Water.

    • Validation:

      
      -NMR should show loss of the C8-proton signal (~8.0 ppm) and retention of the dihydroxypropyl signals (3.5-4.5 ppm).
      
Protocol B: Adenosine Receptor Binding Assay ( )

Objective: Determine if the 8-bromo group restores affinity lost by N7 substitution.

  • Membrane Prep: Rat cerebral cortex membranes (rich in

    
    ).
    
  • Radioligand: [3H]-DPCPX (Selective

    
     antagonist, 0.2 nM).
    
  • Competitors: Theophylline (

    
     to 
    
    
    
    M), 8-Bromo-Dyphylline (
    
    
    to
    
    
    M).
  • Incubation: 90 mins at 25°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration over GF/B filters.

  • Analysis: Calculate

    
     and 
    
    
    
    .
    • Expected Result: Theophylline

      
      . 8-Bromo-Dyphylline 
      
      
      
      (indicating low affinity).

Workflow Visualization

The following diagram outlines the comparative evaluation logic for selecting between these two compounds in a drug discovery context.

Selection_Workflow Start Therapeutic Goal Decision Primary Constraint? Start->Decision Path_Potency Max Potency Required Decision->Path_Potency Bronchodilation Path_Safety Avoid CNS Toxicity / Liver Interaction Decision->Path_Safety Safety/Solubility Select_Theo Select THEOPHYLLINE (Monitor Plasma Levels) Path_Potency->Select_Theo Select_Analog Select 8-BROMO-DYPHYLLINE (Renal Clearance) Path_Safety->Select_Analog Warning Warning Select_Theo->Warning Risk: Seizures/Arrhythmia Benefit Benefit Select_Analog->Benefit Benefit: Linear PK

Figure 2: Decision matrix for compound selection based on therapeutic constraints.

References

  • Barnes, P. J. (2013). Theophylline.[1][2][] American Journal of Respiratory and Critical Care Medicine. Link

  • Simons, F. E., et al. (1975). The pharmacokinetics of dihydroxypropyltheophylline: a basis for rational therapy. Journal of Allergy and Clinical Immunology. Link

  • Daly, J. W., et al. (1985). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor. Journal of Medicinal Chemistry. Link

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology. Link

  • Gisvold, O. (1958). Synthesis of 8-Bromotheophylline Derivatives. Journal of the American Pharmaceutical Association. (Foundational chemistry for 8-bromo substitution).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2,3-Dihydroxypropyl)-8-bromotheophylline
Reactant of Route 2
Reactant of Route 2
7-(2,3-Dihydroxypropyl)-8-bromotheophylline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.